molecular formula C50H85N19O14 B1682067 Urechistachykinin I CAS No. 149097-03-0

Urechistachykinin I

Cat. No.: B1682067
CAS No.: 149097-03-0
M. Wt: 1176.3 g/mol
InChI Key: MXFCWEFJWLZUIJ-RAUUPGJSSA-N
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Description

amino acid sequence given in first source;  isolated from the echiuroid worm Urechis unicinctus

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60)/t28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFCWEFJWLZUIJ-RAUUPGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H85N19O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149097-03-0
Record name Urechistachykinin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

What is the amino acid sequence of Urechistachykinin I?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin I is a neuropeptide belonging to the tachykinin family, first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Like other tachykinins, it is characterized by a conserved C-terminal amino acid sequence and plays a role in a variety of physiological processes. This technical guide provides a detailed overview of the amino acid sequence, biological activities, and signaling mechanisms of this compound, intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Amino Acid Sequence

The primary structure of this compound has been determined through direct peptide sequencing and confirmed by cDNA cloning. The amino acid sequence is as follows:

H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂ [1]

This sequence reveals the characteristic C-terminal motif of invertebrate tachykinin-related peptides, which is crucial for its biological activity.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily related to muscle contraction and antimicrobial effects. While specific quantitative data such as EC₅₀ and MIC values are not extensively reported in the available literature, its qualitative effects have been documented.

Biological ActivityDescriptionQuantitative Data
Myotropic Activity This compound induces contractile action on the inner circular body-wall muscle of Urechis unicinctus. It also potentiates spontaneous rhythmic contractions of the cockroach hindgut, a common bioassay for tachykinin activity.Specific EC₅₀ values for muscle contraction are not readily available in the cited literature.
Antimicrobial Activity This compound has been shown to possess antimicrobial effects.[2] The proposed mechanism involves disruption of the cell membranes of microorganisms.Specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not detailed in the primary literature.[2][3]

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process combining classical biochemical techniques with modern molecular biology approaches.

Peptide Isolation and Sequencing Workflow

The initial isolation and sequencing of this compound followed a general workflow for neuropeptide discovery.

G cluster_extraction Extraction cluster_purification Purification cluster_sequencing Sequencing tissue Ventral Nerve Cords of Urechis unicinctus homogenization Homogenization in Acidic Medium tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Crude Peptide Extract centrifugation->supernatant ion_exchange Ion-Exchange Chromatography supernatant->ion_exchange hplc Reverse-Phase HPLC ion_exchange->hplc purified_peptide Purified this compound hplc->purified_peptide edman Edman Degradation purified_peptide->edman sequence Amino Acid Sequence Determination edman->sequence

Figure 1: General workflow for the isolation and sequencing of this compound.

1. Tissue Extraction:

  • Starting Material: Ventral nerve cords were dissected from the echiuroid worm, Urechis unicinctus.

  • Homogenization: The tissue was homogenized in an acidic medium (e.g., acetone or methanol/water/acetic acid mixtures) to extract peptides and precipitate larger proteins.

  • Centrifugation: The homogenate was centrifuged to pellet cellular debris, and the supernatant containing the crude peptide extract was collected.

2. Chromatographic Purification:

  • Ion-Exchange Chromatography: The crude extract was first fractionated using ion-exchange chromatography to separate peptides based on their net charge.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity were further purified by reverse-phase HPLC. This technique separates peptides based on their hydrophobicity, yielding a highly purified sample of this compound.

3. Amino Acid Sequencing:

  • Edman Degradation: The amino acid sequence of the purified peptide was determined using automated Edman degradation, a method that sequentially removes amino acid residues from the N-terminus of the peptide for identification.

  • Mass Spectrometry: While not explicitly detailed in the initial discovery, mass spectrometry is a complementary technique often used to confirm the molecular weight of the peptide and verify the amino acid sequence.

cDNA Cloning and Sequence Confirmation

The amino acid sequence of this compound was subsequently confirmed by molecular cloning techniques.

G cluster_rna RNA Extraction and cDNA Synthesis cluster_pcr PCR and Cloning cluster_sequencing Sequencing and Analysis rna_extraction Total RNA Extraction from Nerve Cords mrna_isolation mRNA Isolation rna_extraction->mrna_isolation cdna_synthesis Reverse Transcription to cDNA mrna_isolation->cdna_synthesis pcr PCR Amplification with Degenerate Primers cdna_synthesis->pcr cloning Cloning of PCR Products into a Vector pcr->cloning dna_sequencing DNA Sequencing of Cloned Inserts cloning->dna_sequencing sequence_analysis Deduced Amino Acid Sequence of Precursor Protein dna_sequencing->sequence_analysis

Figure 2: Workflow for cDNA cloning and sequence confirmation of this compound.

1. RNA Extraction and cDNA Synthesis: Total RNA was extracted from the ventral nerve cords of Urechis unicinctus, and mRNA was isolated. This mRNA was then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA).

2. PCR Amplification and Cloning: Degenerate primers, designed based on the known amino acid sequence of this compound, were used to amplify the corresponding cDNA sequence via the polymerase chain reaction (PCR). The resulting PCR products were then cloned into a suitable vector for sequencing.

3. DNA Sequencing and Analysis: The cloned cDNA inserts were sequenced, and the nucleotide sequence was translated to deduce the amino acid sequence of the Urechistachykinin precursor protein. This confirmed the sequence of the mature this compound peptide.[1]

Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR).[4] The activation of this receptor initiates a downstream signaling cascade that leads to a physiological response, primarily through the mobilization of intracellular calcium.[4]

The signaling pathway is initiated by the binding of this compound to its receptor on the cell surface. This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein of the Gq/11 family. The activated Gα subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, ultimately leading to a cellular response such as muscle contraction.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm UTKI This compound UTKR UTKR (GPCR) UTKI->UTKR Binds Gq Gq/11 Protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i IP3R->Ca_cyto Opens Ca_cyto->PKC Activates Response Cellular Response (e.g., Muscle Contraction) PKC->Response Phosphorylates Targets

References

Discovery and Isolation of Urechistachykinin I from Urechis unicinctus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Urechistachykinin I (Uru-TK I), a tachykinin-related neuropeptide from the marine spoon worm, Urechis unicinctus. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies for isolating and characterizing novel neuropeptides and understanding their physiological roles.

Introduction

Tachykinins are a family of neuropeptides that share a conserved C-terminal amino acid sequence and are involved in a wide range of biological processes. While extensively studied in vertebrates, research into invertebrate tachykinins has revealed a diverse array of these peptides with varied functions. This compound and II were the first tachykinin-related peptides to be isolated from the echiuroid worm, Urechis unicinctus.[1] These peptides exhibit contractile activity on the inner circular body-wall muscle of the animal.[1] Subsequent molecular cloning studies have revealed that the precursor protein for urechistachykinins encodes for seven distinct tachykinin-related peptides.

This guide details the experimental procedures for the extraction, purification, and characterization of this compound, and provides an overview of its known signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Amino Acid Sequence and Molecular Weight of this compound

PropertyValueReference
Amino Acid SequenceLeu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1]
Molecular Weight (monoisotopic)1149.6 g/mol Calculated

Experimental Protocols

The following sections provide a detailed description of the methodologies for the isolation and characterization of this compound from the ventral nerve cords of Urechis unicinctus.

Tissue Extraction

A detailed protocol for the initial extraction of neuropeptides from the ventral nerve cords is outlined below.

Materials:

  • Ventral nerve cords of Urechis unicinctus

  • Acetone

  • 0.1 M Acetic Acid

  • Homogenizer

  • Centrifuge

  • Lyophilizer

Protocol:

  • Dissect and collect ventral nerve cords from Urechis unicinctus.

  • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until use.

  • Weigh the frozen tissue and place it in a pre-chilled homogenizer.

  • Add cold acetone to the homogenizer (10 mL per gram of tissue).

  • Homogenize the tissue until a fine suspension is obtained.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and re-extract the pellet with 0.1 M acetic acid.

  • Centrifuge again at 10,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the peptide extract.

  • Lyophilize the supernatant to obtain a crude peptide powder.

Purification of this compound

The crude peptide extract is subjected to a multi-step purification process involving ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 1: Ion-Exchange Chromatography

Materials:

  • Lyophilized crude peptide extract

  • SP-Sephadex C-25 column (or equivalent cation exchange resin)

  • Equilibration Buffer: 0.1 M pyridine-formate buffer, pH 4.0

  • Elution Buffer: 2.0 M pyridine-formate buffer, pH 4.0

  • Fraction collector

Protocol:

  • Dissolve the lyophilized crude extract in a minimal volume of equilibration buffer.

  • Load the dissolved sample onto the SP-Sephadex C-25 column pre-equilibrated with the equilibration buffer.

  • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound peptides using a linear gradient of the elution buffer (0% to 100%) over several column volumes.

  • Collect fractions using a fraction collector.

  • Assay the fractions for bioactivity using a suitable bioassay, such as the contraction of the Urechis unicinctus body-wall muscle.

  • Pool the active fractions and lyophilize.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Lyophilized active fraction from ion-exchange chromatography

  • C18 RP-HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Protocol:

  • Dissolve the lyophilized active fraction in a small volume of Solvent A.

  • Inject the sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the peaks corresponding to this compound.

  • Verify the purity of the collected fraction by re-injecting a small aliquot onto the same column under the same conditions.

  • Lyophilize the purified peptide.

Structural Characterization

The primary structure of the purified this compound is determined using a combination of Edman degradation and mass spectrometry.

Step 1: Edman Degradation Sequencing

Materials:

  • Purified this compound

  • Automated protein sequencer

Protocol:

  • Subject the purified peptide to automated Edman degradation to determine the amino acid sequence from the N-terminus.

Step 2: Mass Spectrometry

Materials:

  • Purified this compound

  • Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or Electrospray ionization (ESI) mass spectrometer

Protocol:

  • Determine the molecular weight of the intact peptide using mass spectrometry to confirm the result from the amino acid sequence and to identify any post-translational modifications, such as C-terminal amidation.

Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR). This interaction initiates an intracellular signaling cascade. Functional analyses have shown that the UTKR, like other tachykinin receptors, activates a calcium-dependent signal transduction pathway.

This compound Signaling Pathway Diagram

Urechistachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UruTK1 This compound UTKR Urechistachykinin Receptor (UTKR) (GPCR) UruTK1->UTKR Binds to Gq Gq protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Induces Ca2->PKC Activates CellularResponse Cellular Response (e.g., Muscle Contraction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: this compound signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Ventral Nerve Cords of Urechis unicinctus extraction Tissue Extraction (Acetone & Acetic Acid) start->extraction purification Purification extraction->purification ion_exchange Ion-Exchange Chromatography purification->ion_exchange Step 1 rphplc Reverse-Phase HPLC ion_exchange->rphplc Step 2 characterization Structural Characterization rphplc->characterization edman Edman Degradation (Sequence Analysis) characterization->edman mass_spec Mass Spectrometry (Molecular Weight) characterization->mass_spec end End: Purified & Characterized this compound edman->end mass_spec->end

Caption: Experimental workflow for this compound isolation.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Urechis unicinctus. The methodologies described, from tissue extraction to structural characterization, represent a standard approach for the investigation of novel neuropeptides. The elucidation of the this compound signaling pathway through its G-protein coupled receptor highlights the conserved nature of tachykinin signaling across different phyla and provides a basis for further research into the physiological roles of these peptides and their potential as targets for drug development.

References

An In-depth Technical Guide to Urechistachykinin I Precursor Protein and Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Urechistachykinin I (Uru-TK I) precursor protein, its corresponding gene, and expression. Urechistachykinins are a family of invertebrate tachykinin-related peptides (TRPs) that play a significant role as neuropeptides. This document details the molecular characteristics of the precursor, the peptides it encodes, their expression patterns, and the associated signaling pathways, offering valuable insights for research and drug development endeavors.

This compound Precursor Protein and Gene

The this compound precursor protein is a polypeptide that gives rise to multiple bioactive tachykinin-related peptides. In the echiuroid worm, Urechis unicinctus, the cDNA encoding this precursor has been characterized, revealing a novel structure compared to its vertebrate counterparts.

Gene Structure and Encoded Peptides

The gene encoding the this compound precursor is notable for its capacity to produce a diverse array of peptides from a single transcript. Unlike mammalian tachykinin precursors, which typically encode one or two tachykinin peptides, the Urechistachykinin precursor in Urechis unicinctus contains sequences for seven structurally related peptides: this compound to VII (Uru-TK I-VII)[1][2]. This multi-peptide precursor arrangement is a common feature in invertebrates[3]. The maturation of these peptides from the precursor protein involves post-translational cleavage at specific sites, often at dibasic amino acid residues such as Lys-Lys or Lys-Arg[4].

Table 1: Peptides Encoded by the this compound Precursor

PeptideAmino Acid Sequence
This compoundLeu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1][2]
Urechistachykinin IIAla-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2[1][2]
Urechistachykinin III-VIIThe precursor encodes five additional Uru-TK-like peptides.[3][5]

Gene Expression

The expression of the gene encoding the this compound precursor is spatially restricted, indicating a specialized function for its peptide products.

Tissue-Specific Expression

Studies utilizing Northern and Southern blot analyses have demonstrated that the mRNA transcript for the Urechistachykinin precursor is localized specifically within the nerve tissue of Urechis unicinctus[3][4][5]. This finding strongly suggests that the Urechistachykinin peptides function as neuropeptides, playing a role in neural communication and regulation. At present, detailed quantitative expression data for the this compound precursor gene is not extensively available in the public domain.

Urechistachykinin Signaling Pathway

Urechistachykinins exert their biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR)[4]. The activation of this receptor initiates an intracellular signaling cascade that leads to a physiological response.

Receptor Activation and Second Messenger Cascade

Functional analysis of the UTKR, expressed heterologously in Xenopus oocytes, has shown that it is activated by Urechistachykinins I-V and VII[4]. This activation triggers a calcium-dependent signal transduction pathway [4]. In line with the known mechanisms of other tachykinin receptors, the binding of Uru-TKs to the UTKR is presumed to activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response[6][7]. Some tachykinin receptor signaling pathways have also been shown to involve the modulation of cyclic AMP (cAMP) levels and the activation of the Extracellular signal-regulated kinase (ERK) cascade[8].

Urechistachykinin_Signaling_Pathway UruTK Urechistachykinin (Uru-TK) UTKR Urechistachykinin Receptor (UTKR) (GPCR) UruTK->UTKR Gq Gq protein UTKR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_ion Ca²⁺ Ca_channel->Ca_ion releases Ca_ion->PKC activates Response Cellular Response (e.g., Muscle Contraction) Ca_ion->Response contributes to PKC->Response leads to

Figure 1. Proposed signaling pathway for the Urechistachykinin receptor (UTKR).

Experimental Protocols

The study of the this compound precursor and its products involves a range of molecular and biochemical techniques. Below are generalized protocols for key experiments cited in the literature.

RNA Extraction and Northern Blot Analysis for Gene Expression

This protocol outlines the general steps for detecting specific RNA sequences, such as the Urechistachykinin precursor mRNA, in a sample.

4.1.1. RNA Extraction:

  • Homogenize fresh or frozen nerve tissue from Urechis unicinctus in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to denature proteins and inhibit RNases.

  • Perform an acid-phenol-chloroform extraction to separate RNA from DNA and proteins.

  • Precipitate the RNA from the aqueous phase using isopropanol.

  • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

4.1.2. Northern Blotting:

  • Separate total RNA (typically 10-20 µg) by electrophoresis on a denaturing agarose gel containing formaldehyde.

  • Transfer the size-fractionated RNA from the gel to a positively charged nylon membrane via capillary action.

  • Immobilize the RNA to the membrane by UV cross-linking or baking.

  • Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

  • Hybridize the membrane overnight with a labeled probe specific for the Urechistachykinin precursor mRNA. The probe can be a radiolabeled or non-radioactively labeled DNA fragment, RNA probe (riboprobe), or oligonucleotide.

  • Wash the membrane under stringent conditions to remove unbound probe.

  • Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

Northern_Blot_Workflow cluster_workflow Northern Blot Workflow start Start: RNA Sample gel 1. Denaturing Agarose Gel Electrophoresis start->gel transfer 2. Transfer to Nylon Membrane gel->transfer crosslink 3. UV Cross-linking transfer->crosslink prehyb 4. Pre-hybridization crosslink->prehyb hyb 5. Hybridization with Labeled Probe prehyb->hyb wash 6. Stringent Washes hyb->wash detection 7. Detection (e.g., Autoradiography) wash->detection end End: Visualize Specific RNA detection->end

Figure 2. Generalized workflow for Northern blot analysis.

Peptide Extraction and Mass Spectrometry for Peptide Identification

This protocol describes the general procedure for identifying the mature Urechistachykinin peptides from tissue extracts.

4.2.1. Peptide Extraction:

  • Dissect and homogenize nerve tissue from Urechis unicinctus in an acidic extraction solution (e.g., acetone or methanol with hydrochloric acid) to precipitate larger proteins and extract smaller peptides.

  • Centrifuge the homogenate to pellet the precipitated material.

  • Collect the supernatant containing the peptides and dry it, for example, by vacuum centrifugation.

  • Resuspend the dried extract in a suitable buffer for further purification.

  • Purify the peptides using techniques such as solid-phase extraction (SPE) and/or high-performance liquid chromatography (HPLC).

4.2.2. Mass Spectrometry:

  • Introduce the purified peptide fraction into a mass spectrometer. Matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) are common ionization techniques.

  • Acquire a mass spectrum (MS) to determine the molecular weights of the peptides in the sample.

  • Select ions of interest (parent ions) corresponding to the predicted masses of the Urechistachykinin peptides for fragmentation.

  • Perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns of the selected parent ions.

  • Analyze the resulting fragmentation spectra to determine the amino acid sequence of the peptides. This can be done manually or using specialized software that matches the experimental spectra to theoretical fragmentation patterns from a protein sequence database.

Mass_Spectrometry_Workflow cluster_workflow Peptide Identification by Mass Spectrometry start Start: Purified Peptide Sample ionization 1. Ionization (e.g., MALDI or ESI) start->ionization ms1 2. Mass Analysis (MS1) (Determine Peptide Masses) ionization->ms1 selection 3. Parent Ion Selection ms1->selection fragmentation 4. Fragmentation (CID, HCD, etc.) selection->fragmentation ms2 5. Fragment Ion Analysis (MS2) fragmentation->ms2 sequencing 6. Sequence Identification ms2->sequencing end End: Peptide Sequence sequencing->end

Figure 3. General workflow for peptide identification using tandem mass spectrometry.

Functional Activity of Urechistachykinins

The bioactive peptides derived from the this compound precursor exhibit physiological activity, particularly on muscle tissue.

Myotropic Activity

This compound and II have been shown to have a contractile effect on the inner circular body-wall muscle of Urechis unicinctus[9]. Furthermore, these peptides potentiate spontaneous rhythmic contractions of the cockroach hindgut, demonstrating their myotropic (muscle-affecting) properties and suggesting a conserved mode of action across different invertebrate species[3][9].

Antimicrobial Potential

In addition to their role as neuropeptides, Urechistachykinins I and II have been reported to exert antimicrobial effects, suggesting a dual function for these peptides[10].

Implications for Drug Development

The Urechistachykinin system, including the peptides and their receptor, presents potential targets for the development of novel therapeutic agents. The conservation of tachykinin signaling pathways across a wide range of species suggests that insights gained from studying the Urechistachykinin system could be applicable to understanding tachykinin function in other organisms, including humans. Tachykinin systems are implicated in a variety of physiological processes and diseases, making them attractive targets for drug discovery. The unique multi-peptide nature of the Urechistachykinin precursor and the specific pharmacology of its receptor may offer opportunities for the design of selective modulators with potential applications in areas such as motility disorders or as novel antimicrobial agents.

Conclusion

The this compound precursor protein and its encoded peptides represent a fascinating example of neuropeptide diversity and function in invertebrates. The localization of its gene expression to nerve tissue, coupled with the myotropic activity of the mature peptides and the characterization of its cognate G-protein coupled receptor, firmly establishes the Urechistachykinin system as a key player in neural signaling in Urechis unicinctus. Further research, particularly in quantifying gene expression and elucidating the specific downstream effectors of the UTKR signaling pathway, will undoubtedly provide deeper insights into the physiological roles of this peptide family and may open new avenues for drug development.

References

The Physiological Role and Signaling Mechanisms of Urechistachykinin I in Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological functions and cellular signaling pathways of Urechistachykinin I (Uru-TK I), a key neuropeptide in invertebrates. Uru-TK I belongs to the tachykinin-related peptide (TKRP) family, which are analogues to the vertebrate tachykinin family of neuropeptides. This document summarizes the current understanding of Uru-TK I, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades to support ongoing research and drug discovery efforts.

Introduction to this compound

This compound and II were first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus[1]. These peptides are part of a larger family of invertebrate tachykinin-related peptides (TKRPs) characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Y-Arg-NH2[2]. The amino acid sequence for this compound is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1][3]. A single precursor protein for urechistachykinins can encode for seven structurally related peptides (Uru-TK I-VII), a feature distinct from mammalian tachykinin precursors which typically encode for only one or two tachykinins[3][4][5]. The primary physiological role identified for Uru-TK I is its myostimulatory activity, particularly in visceral muscles[1][6].

Physiological Functions

The predominant and most well-documented physiological function of this compound is the induction of muscle contraction. This has been observed in both the organism from which it was isolated and in cross-species assays.

  • Contraction of Body-Wall Muscle: In Urechis unicinctus, Uru-TK I elicits a contractile response in the inner circular body-wall muscle[1].

  • Hindgut Contraction: Uru-TK I has been shown to potentiate spontaneous rhythmic contractions of the hindgut in the cockroach, Periplaneta[1]. This myotropic activity on visceral muscles is a common feature of invertebrate TKRPs[2][7].

While direct evidence for other roles of Uru-TK I is limited, the broader family of invertebrate TKRPs is known to be pleiotropic, with functions in the central nervous system, intestines, and in modulating hormone release[6][8]. Given that Uru-TK mRNA is localized in nerve tissue, it is plausible that it plays a role as a neuropeptide beyond muscle modulation[4][5].

Quantitative Data on Myotropic Activity

The following table summarizes the quantitative data available on the contractile activity of this compound and related peptides. These studies typically utilize isolated invertebrate gut tissues to measure the potency of these peptides.

PeptidePreparationBioassayPotency (Threshold Concentration)Reference
This compoundInner circular body-wall muscle of Urechis unicinctusIsotonic contractionNot specified[Ikeda et al., 1993][1]
This compoundHindgut of cockroach (Periplaneta)Potentiation of spontaneous rhythmic contractionsNot specified[Ikeda et al., 1993][1]
Urechistachykinin IIHindgut of cockroach (Periplaneta)Contractile activityPotent as Uru-TK-like peptides III-VII[Kawada et al., 2000][5]

Further research is needed to establish specific EC50 values for this compound on its endogenous receptors.

Signaling Pathway

Urechistachykinins, like other tachykinin-related peptides, exert their effects by binding to G-protein coupled receptors (GPCRs)[2]. The binding of Uru-TK I to its receptor is believed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. In invertebrates, tachykinin receptors are known to couple to the phospholipase C (PLC) pathway[2][7]. This pathway involves the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium levels and activate protein kinase C, respectively. This cascade ultimately leads to the physiological response, such as muscle contraction.

Urechistachykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Uru_TK_I This compound GPCR Uru-TK Receptor (GPCR) Uru_TK_I->GPCR Binding G_Protein G-protein (Gq/11) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Response Physiological Response (e.g., Muscle Contraction) Ca2->Response PKC->Response Peptide_Isolation_Workflow Start 1. Tissue Homogenization (e.g., Ventral Nerve Cords in Acidic Acetone) Centrifugation1 2. Centrifugation Start->Centrifugation1 Supernatant 3. Collect Supernatant Centrifugation1->Supernatant Evaporation 4. Acetone Evaporation Supernatant->Evaporation Defatting 5. Defatting with Petroleum Ether Evaporation->Defatting Ion_Exchange 6. Ion-Exchange Chromatography (e.g., SP-Sephadex C-25) Defatting->Ion_Exchange HPLC1 7. Reversed-Phase HPLC (C18) (Initial Separation) Ion_Exchange->HPLC1 Bioassay 8. Bioassay of Fractions (e.g., Cockroach Hindgut Contraction) HPLC1->Bioassay HPLC2 9. Further RP-HPLC Purification (of active fractions) Bioassay->HPLC2 Analysis 10. Amino Acid Sequence Analysis & Mass Spectrometry HPLC2->Analysis Muscle_Contraction_Assay Isolation 1. Isolate Invertebrate Hindgut (e.g., from Cockroach) Mounting 2. Mount Tissue in Organ Bath (containing physiological saline) Isolation->Mounting Transducer 3. Connect to Isotonic Transducer Mounting->Transducer Acclimatization 4. Acclimatize Tissue Transducer->Acclimatization Peptide_Addition 5. Add this compound (Cumulative or Single Doses) Acclimatization->Peptide_Addition Recording 6. Record Contractile Response Peptide_Addition->Recording Analysis 7. Analyze Data (e.g., Dose-Response Curve) Recording->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin I (Uru-TK I) is a neuropeptide isolated from the ventral nerve cords of the marine echiuroid worm, Urechis unicinctus.[1][2] As a member of the tachykinin-related peptide family, it shares structural and functional similarities with vertebrate and insect tachykinins, a diverse group of peptides involved in a wide array of physiological processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biochemical properties, physiological functions, and the underlying signaling mechanisms. The information is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Biochemical Properties of this compound

This compound is a decapeptide with the amino acid sequence Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂. It was first isolated and characterized along with a related peptide, Urechistachykinin II.[1] The precursor protein for Urechistachykinins has been identified and is unique in that it encodes seven structurally related peptides, a feature not observed in mammalian tachykinin precursors which typically encode only one or two.

Physiological Functions and Biological Activities

This compound exhibits a range of biological activities, primarily related to muscle contraction and antimicrobial effects.

Myotropic Activity

This compound has been shown to have a contractile action on the inner circular body-wall muscle of its native organism, Urechis unicinctus.[1] Additionally, it potentiates spontaneous rhythmic contractions of the cockroach hindgut, indicating its cross-reactivity with insect tachykinin receptors.[1][2]

Quantitative Data on Myotropic Activity

Antimicrobial Activity

Recent studies have revealed that this compound possesses antimicrobial properties against various microorganisms. This activity is attributed to its ability to disrupt microbial cell membranes.

Quantitative Data on Antimicrobial Activity

Detailed quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of bacterial and fungal strains are currently limited in the published literature. Further research is required to establish a comprehensive antimicrobial profile.

The Urechistachykinin Receptor and Signaling Pathway

This compound exerts its effects through a specific G-protein coupled receptor (GPCR) designated as the Urechistachykinin receptor (UTKR).

Receptor Activation and Signaling Cascade

Functional expression of UTKR in Xenopus oocytes has demonstrated that its activation by this compound initiates a calcium-dependent signal transduction pathway. The binding of Uru-TK I to UTKR is believed to activate a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium concentration is a key second messenger that mediates the downstream cellular responses.

Quantitative Data on Receptor Activation

LigandReceptorAssay SystemEC₅₀ (nM)
This compoundUTKRXenopus oocytes~1

Note: This EC₅₀ value represents the concentration of this compound required to elicit a half-maximal response in UTKR-expressing Xenopus oocytes.

Signaling Pathway Diagram

UTKR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UruTKI This compound UTKR UTKR (GPCR) UruTKI->UTKR Binding & Activation Gq11 Gq/11 UTKR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Increased Intracellular Ca²⁺ Response Cellular Response (e.g., Muscle Contraction) Ca2->Response Mediates Peptide_Isolation_Workflow start Ventral Nerve Cords of Urechis unicinctus homogenization Homogenization in Acidic Acetone start->homogenization extraction Acetone Extraction homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 concentration Concentration (e.g., Rotary Evaporation) supernatant1->concentration hplc_prep Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) concentration->hplc_prep fractionation Fraction Collection hplc_prep->fractionation bioassay Bioassay of Fractions (e.g., Cockroach Hindgut Contraction) fractionation->bioassay active_fractions Pool Active Fractions bioassay->active_fractions hplc_analytical Analytical RP-HPLC (Further Purification) active_fractions->hplc_analytical pure_peptide Pure this compound hplc_analytical->pure_peptide characterization Structural Characterization (e.g., Mass Spectrometry, Amino Acid Sequencing) pure_peptide->characterization

References

Localization of Urechistachykinin I in the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the localization of Urechistachykinin I (Uru-TK I) within the nervous system of the marine spoon worm, Urechis unicinctus. Uru-TK I is a tachykinin-related neuropeptide, a class of molecules known for their diverse neuromodulatory roles across the animal kingdom. This document synthesizes the available data on its distribution, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Introduction to this compound

This compound was first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus[1]. It is part of a larger family of at least seven related peptides (Uru-TK I-VII) that are encoded by a single precursor gene[2]. Like other tachykinins, Uru-TK I is involved in neuronal signaling and has been shown to have contractile effects on body-wall muscle, suggesting a role in motor control[1][3]. Understanding its precise location within the nervous system is crucial for elucidating its physiological functions and for the development of potential pharmacological agents targeting its signaling pathway.

Neuroanatomical Context: The Nervous System of Urechis unicinctus

The nervous system of the adult Urechis unicinctus is characterized by a ventral nerve cord, which serves as the primary site for the localization of this compound[1]. While detailed neuroanatomical maps of the adult worm are not extensively documented in the available literature, studies on the larval stages reveal a more complex organization. The larval nervous system includes a specialized sensory structure known as the apical organ, as well as a ciliary band and abdominal chaetae that are innervated[4][5]. This suggests a degree of centralization and specialization that likely persists and elaborates in the adult form, with the ventral nerve cord representing a key component of the central nervous system.

Localization of this compound

Current data localizes this compound and its associated molecules to the nervous tissue of Urechis unicinctus. The primary evidence comes from the initial isolation of the peptide from the ventral nerve cord and the subsequent analysis of its messenger RNA (mRNA).

Data Presentation

The following table summarizes the known localization of this compound and its precursor mRNA. The data is qualitative, reflecting the nature of the available research.

MoleculeMethodTissue/StructureLocationReference
This compound PeptideBiochemical IsolationNervous SystemVentral Nerve Cord[1]
Urechistachykinin Precursor mRNANorthern & Southern BlotNervous TissueNot specified[6]

Experimental Protocols

While specific, detailed protocols for the localization of this compound are not published, the following sections provide comprehensive, generalized methodologies for immunohistochemistry and in situ hybridization. These protocols are based on standard practices for neuropeptide localization in marine invertebrates and would serve as a strong starting point for the specific investigation of Uru-TK I in Urechis unicinctus.

Immunohistochemistry (IHC) for this compound Peptide

This protocol is a representative method for localizing the Uru-TK I peptide in tissue sections.

Objective: To visualize the distribution of this compound peptide in the nervous tissue of Urechis unicinctus.

Materials:

  • Urechis unicinctus specimens

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibody: Rabbit anti-Urechistachykinin I (custom production required)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

  • Blocking solution: 5% normal goat serum, 0.3% Triton X-100 in PBS

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation:

    • Anesthetize and dissect Urechis unicinctus to isolate the ventral nerve cord and surrounding tissues.

    • Fix the tissue in 4% PFA in PBS for 4-6 hours at 4°C.

    • Wash the tissue three times in PBS for 10 minutes each.

    • Cryoprotect the tissue by sequential immersion in 15% sucrose in PBS overnight at 4°C, followed by 30% sucrose in PBS overnight at 4°C.

    • Embed the tissue in OCT compound and freeze at -80°C.

    • Cut 10-20 µm thick sections using a cryostat and mount on charged glass slides.

  • Immunostaining:

    • Air dry the slides for 30 minutes at room temperature.

    • Wash the sections three times in PBS for 5 minutes each.

    • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Incubate in blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-Uru-TK I) diluted in blocking solution overnight at 4°C in a humidified chamber.

    • Wash the sections three times in PBS for 10 minutes each.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.

    • Wash the sections three times in PBS for 10 minutes each in the dark.

  • Mounting and Visualization:

    • Counterstain nuclei by incubating with DAPI for 5 minutes.

    • Mount the coverslip with an appropriate mounting medium.

    • Visualize the sections using a fluorescence microscope.

In Situ Hybridization (ISH) for Urechistachykinin mRNA

This protocol provides a method for localizing the mRNA transcript of the Urechistachykinin precursor gene.

Objective: To identify the cells expressing the gene for the Urechistachykinin precursor protein.

Materials:

  • Urechis unicinctus tissue

  • 4% Paraformaldehyde (PFA) in DEPC-treated PBS

  • DEPC-treated sucrose solutions

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled RNA probe for Uru-TK precursor mRNA

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Probe Synthesis:

    • Synthesize a DIG-labeled antisense RNA probe corresponding to a unique sequence of the Uru-TK precursor cDNA.

  • Tissue Preparation:

    • Prepare tissue sections as described in the IHC protocol, ensuring all solutions and equipment are RNase-free.

  • Hybridization:

    • Treat sections with Proteinase K to improve probe penetration.

    • Pre-hybridize the sections in hybridization buffer for 2-4 hours at a calculated hybridization temperature (e.g., 65°C).

    • Hybridize with the DIG-labeled probe in hybridization buffer overnight at the same temperature.

  • Washes and Antibody Incubation:

    • Perform stringent washes in saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.

    • Block with a suitable blocking reagent.

    • Incubate with an anti-DIG-AP antibody overnight at 4°C.

  • Detection:

    • Wash to remove unbound antibody.

    • Incubate with NBT/BCIP substrate solution in the dark until a colored precipitate develops.

    • Stop the reaction by washing in DEPC-treated water.

    • Mount and visualize using a bright-field microscope.

Signaling Pathways and Workflows

This compound Signaling Pathway

Urechistachykinins exert their effects through a G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR). Activation of UTKR by Uru-TK I initiates a calcium-dependent signal transduction cascade.

Urechistachykinin_Signaling_Pathway UruTK1 This compound UTKR Urechistachykinin Receptor (UTKR) (GPCR) UruTK1->UTKR Binds to G_protein G-protein (Gq/11) UTKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Response (e.g., Muscle Contraction) DAG->Cellular_Response Contributes to Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->Cellular_Response Triggers

Caption: Proposed signaling pathway for this compound via its GPCR.

Experimental Workflow for Localization

The following diagram illustrates a typical workflow for localizing this compound, from tissue collection to final analysis.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Dissection Dissection of Ventral Nerve Cord Fixation Fixation (4% PFA) Dissection->Fixation Cryoprotection Cryoprotection (Sucrose) Fixation->Cryoprotection Embedding Embedding (OCT) Cryoprotection->Embedding Sectioning Cryosectioning Embedding->Sectioning Blocking Blocking Sectioning->Blocking Primary_Ab Primary Antibody (anti-Uru-TK I) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab Imaging Fluorescence Microscopy Secondary_Ab->Imaging Data_Analysis Image Analysis and Quantification Imaging->Data_Analysis Logical_Relationship Gene Urechistachykinin Gene mRNA Precursor mRNA Gene->mRNA Transcription Precursor Precursor Protein mRNA->Precursor Translation Peptides Uru-TK I-VII Peptides Precursor->Peptides Post-translational Processing Localization Localization in Ventral Nerve Cord Peptides->Localization Transport and Storage

References

The Potent Antimicrobial Potential of the Urechistachykinin Peptide Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today details the significant antimicrobial properties of the Urechistachykinin (U-TK) peptide family, positioning them as promising candidates for novel antimicrobial drug development. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of U-TK I and II, including their efficacy against a range of pathogens, their mechanism of action, and detailed experimental protocols.

The Urechistachykinin peptides, U-TK I and U-TK II, isolated from the marine spoon worm Urechis unicinctus, have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This guide summarizes the current body of research, presenting key quantitative data, methodologies, and visualizations to facilitate further investigation and development in this critical area of infectious disease research.

Core Findings:

  • Broad-Spectrum Activity: Urechistachykinin I and II exhibit inhibitory effects against a variety of microbial pathogens.

  • Mechanism of Action: The primary antimicrobial mechanism is the disruption of the microbial cell membrane integrity.

  • Structure-Activity Relationship: The antimicrobial efficacy of U-TK II is influenced by specific amino acid residues within its consensus sequence, with hydrophobicity playing a key role.

  • Low Hemolytic Activity: Studies indicate that these peptides display antimicrobial effects at concentrations that are not harmful to human red blood cells, suggesting a favorable therapeutic window.

Introduction

The increasing prevalence of antibiotic-resistant pathogens presents a formidable challenge to global health. The scientific community is in urgent need of novel antimicrobial agents with unique mechanisms of action. The Urechistachykinin peptide family, belonging to the tachykinin-related peptides (TRPs), has emerged as a promising area of research. Initially identified for their neuropeptide functions, these peptides, particularly this compound (U-TK I) and Urechistachykinin II (U-TK II), have been shown to possess potent antimicrobial properties.[1] This technical guide provides a detailed overview of the antimicrobial characteristics of the U-TK peptide family, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of the Urechistachykinin peptides and their analogues has been quantified using Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Bactericidal Concentration (MBC) assays. The following tables summarize the available data.

Table 2.1: Antimicrobial Activity of this compound and II

MicroorganismStrainThis compound MIC (µM)Urechistachykinin II MIC (µM)
Gram-positive Bacteria
Bacillus subtilisKCTC 1918>10012.5
Staphylococcus aureusKCTC 1928>10025
Gram-negative Bacteria
Escherichia coliKCTC 1924>10050
Salmonella typhimuriumKCTC 1926>10050
Fungi
Candida albicansKCTC 79655012.5
Saccharomyces cerevisiaeKCTC 7904>10025
Trichosporon beigeliiKCTC 7707>1006.25

Table 2.2: Antimicrobial Activity of Urechistachykinin II and its Analogues

PeptideSequenceB. subtilis MIC (µM)S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
U-TK IIA-A-G-M-G-F -F-G -A-R -NH₂12.5255012.5
Anal 1 (Phe⁶→Ala)A-A-G-M-G-A -F-G-A-R-NH₂50>50>5050
Anal 2 (Gly⁸→Ala)A-A-G-M-G-F-F-A -A-R-NH₂12.5255012.5
Anal 3 (Arg¹⁰→Ala)A-A-G-M-G-F-F-G-A-A -NH₂6.2512.5256.25

Data synthesized from available research.[1]

Hemolytic Activity

A critical aspect of developing antimicrobial peptides for therapeutic use is their selectivity for microbial cells over host cells. The hemolytic activity of Urechistachykinin peptides against human red blood cells (hRBCs) has been evaluated to assess their cytotoxic potential.

Table 3.1: Hemolytic Activity of this compound and II

PeptideConcentration (µM)Hemolysis (%)
This compound100< 5
Urechistachykinin II100< 5

At concentrations effective against various microbes, U-TK I and II show minimal hemolytic activity, indicating a high degree of selectivity.

Mechanism of Action: Membrane Disruption

The primary mechanism by which Urechistachykinin peptides exert their antimicrobial effect is through the disruption of the microbial cell membrane.[1] This is supported by evidence from membrane permeabilization assays.

Propidium Iodide (PI) Influx

The influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, is a key indicator of membrane damage. Studies have shown a dose-dependent increase in PI influx in microbial cells treated with U-TK II and its analogues, correlating with their antimicrobial activity.[1]

Fluorescein Isothiocyanate-Dextran (FD) Leakage

Leakage of larger molecules like FITC-dextran from microbial cells provides further evidence of significant membrane disruption. The pattern of FD leakage caused by U-TK II and its analogues mirrors their antimicrobial potency.[1]

As the primary mechanism appears to be direct membrane permeabilization, no complex intracellular signaling pathways have been identified to be directly triggered by the Urechistachykinin peptides to induce the antimicrobial effect.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of Urechistachykinin peptides.

Peptide Synthesis

Urechistachykinin peptides and their analogues are typically synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of a peptide that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Yeast Mold broth for fungi) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Peptide Dilution: Serial twofold dilutions of the peptide are prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible growth of the microorganism is observed.

This is an alternative method to assess antimicrobial activity.

Protocol:

  • Agar Plate Preparation: A molten, low-eutectic agarose medium is seeded with a standardized concentration of the test microorganism and poured into petri dishes.

  • Well Creation: Small wells are punched into the solidified agar.

  • Peptide Application: A fixed volume of the peptide solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated for a set period to allow for peptide diffusion and microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Membrane Permeabilization Assays

Protocol:

  • Cell Preparation: Microbial cells are harvested in the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., PBS) to a specific optical density.

  • Assay Setup: The cell suspension is incubated with propidium iodide.

  • Peptide Treatment: The Urechistachykinin peptide is added to the cell suspension at various concentrations.

  • Fluorescence Measurement: The increase in fluorescence intensity, resulting from PI binding to intracellular nucleic acids upon membrane permeabilization, is monitored over time using a spectrofluorometer.

Protocol:

  • Loading of FD: Microbial cells are loaded with FITC-dextran.

  • Washing: The cells are washed to remove any extracellular FD.

  • Peptide Treatment: The FD-loaded cells are treated with different concentrations of the Urechistachykinin peptide.

  • Measurement of Leakage: The amount of FD released into the supernatant due to membrane damage is quantified by measuring the fluorescence of the supernatant.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described.

Experimental_Workflow_MIC_Assay start Start: Prepare Microbial Culture dilute_culture Dilute to Standardized Concentration start->dilute_culture inoculate_plate Inoculate Microtiter Plate dilute_culture->inoculate_plate prepare_peptides Prepare Serial Dilutions of Peptide prepare_peptides->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Figure 6.1: Broth Microdilution Assay Workflow.

Experimental_Workflow_Membrane_Permeabilization start Start: Prepare Microbial Cells resuspend Resuspend Cells in Buffer start->resuspend add_dye Add Propidium Iodide resuspend->add_dye add_peptide Add Urechistachykinin Peptide add_dye->add_peptide measure_fluorescence Measure Fluorescence Increase Over Time add_peptide->measure_fluorescence end End: Determine Membrane Permeabilization measure_fluorescence->end

References

Urechistachykinin I and its relation to other Urechistachykinins (II-VII).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Urechistachykinins (Uru-TKs) represent a family of seven tachykinin-related neuropeptides (Uru-TK I-VII) isolated from the echiuroid worm, Urechis unicinctus. These peptides are encoded by a single precursor protein and exhibit a range of biological activities, including potent contractile effects on invertebrate muscle and significant antimicrobial properties. Their actions are mediated through a specific G-protein coupled receptor, the Urechistachykinin receptor (UTKR), which activates a canonical Gq-mediated signaling cascade, leading to intracellular calcium mobilization. This guide provides a comprehensive overview of the Urechistachykinin family, detailing their structures, biological functions, and the experimental methodologies used for their characterization.

Introduction

Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, characterized by a conserved C-terminal motif. In the echiuroid worm, Urechis unicinctus, a unique subfamily of these peptides, the Urechistachykinins, has been identified. The initial discovery isolated and sequenced Urechistachykinin I (Uru-TK I) and Urechistachykinin II (Uru-TK II) from the ventral nerve cords of the organism. Subsequent molecular cloning revealed a single precursor protein that encodes for a total of seven distinct but structurally related peptides, designated Uru-TK I through Uru-TK VII.

These peptides have been shown to play a role in neuromuscular transmission, eliciting contractile responses in the body wall muscle of U. unicinctus and the hindgut of the cockroach. Furthermore, Uru-TK I and II have demonstrated broad-spectrum antimicrobial activity. The biological effects of the Urechistachykinins are transduced by a specific G-protein coupled receptor (GPCR), the Urechistachykinin receptor (UTKR). Functional studies have shown that the UTKR does not exhibit selective affinity for the different Urechistachykinin peptides, responding equivalently to Uru-TKs I-V and VII. This suggests a degree of functional redundancy or a mechanism of action dependent on the localized release and concentration of the peptides.

Urechistachykinin Peptide Family: Structure and Function

The Urechistachykinin family comprises seven peptides with conserved structural features, particularly in their C-terminal regions, which are crucial for receptor binding and activation.

Amino Acid Sequences

The amino acid sequences of the seven Urechistachykinins are presented in Table 1. All peptides share a conserved C-terminal Arg-NH2, which is essential for their biological activity.

PeptideAmino Acid Sequence
This compoundH-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2
Urechistachykinin IIH-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin IIIH-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin IVH-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin VH-Gly-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin VIH-Phe-Phe-Gly-Ala-Arg-NH2
Urechistachykinin VIIH-Phe-Gly-Ala-Arg-NH2

Table 1: Amino Acid Sequences of Urechistachykinins I-VII.

Biological Activities

The primary biological functions of Urechistachykinins identified to date are their myotropic and antimicrobial activities.

2.2.1. Myotropic Activity

Urechistachykinins I and II have been shown to induce potent contractile responses in the inner circular body-wall muscle of Urechis unicinctus. Furthermore, Uru-TKs I-VII exhibit contractile activity on the hindgut of the cockroach, with a potency comparable to that of Uru-TK II. While specific EC50 values for each peptide on these tissues are not extensively reported in the literature, the equivalent response of the UTKR to multiple Urechistachykinins suggests that their potencies are likely to be in a similar nanomolar range.

2.2.2. Antimicrobial Activity

Urechistachykinins I and II have been reported to possess antimicrobial effects. The precise spectrum of activity and the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains are areas of ongoing research. The proposed mechanism of their antimicrobial action involves the disruption of microbial cell membranes.

The Urechistachykinin Receptor and Signaling Pathway

The physiological effects of Urechistachykinins are mediated by the Urechistachykinin receptor (UTKR), a member of the G-protein coupled receptor superfamily.

Receptor Activation and Signal Transduction

Upon binding of a Urechistachykinin peptide, the UTKR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gq alpha subunit family. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key event that leads to the downstream cellular responses, such as muscle contraction.

Urechistachykinin_Signaling_Pathway UruTK Urechistachykinin (I-VII) UTKR UTKR (GPCR) UruTK->UTKR Binds Gq Gq Protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response Initiates Peptide_Isolation_Workflow start Ventral Nerve Cords of U. unicinctus homogenization Homogenization in Acidic Acetone start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 precipitation Acetone Precipitation supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Collect Precipitate centrifugation2->pellet extraction Extraction with Acidic Solution pellet->extraction chromatography Multi-step HPLC Purification (Ion-exchange, Reversed-phase) extraction->chromatography fractions Fraction Collection and Bioassay chromatography->fractions analysis Amino Acid Sequencing (Edman Degradation/Mass Spectrometry) fractions->analysis

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Urechistachykinin I Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of Urechistachykinin I (Uru-TK I), an invertebrate tachykinin-related neuropeptide. Uru-TK I, originally isolated from the echiuroid worm Urechis unicinctus, is a valuable tool for studying tachykinin signaling pathways and for the development of novel therapeutic agents.[1]

This compound Profile:

CharacteristicValue
Amino Acid Sequence H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂
Molecular Formula C₅₀H₈₅N₁₉O₁₄
CAS Number 149097-03-0

I. Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The recommended method for the synthesis of Uru-TK I is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis (SPPS).[2][3] This method offers high efficiency and allows for the straightforward synthesis of the C-terminally amidated peptide.

Experimental Workflow for Uru-TK I Synthesis

Uru-TK I Synthesis Workflow cluster_1 Iterative Synthesis Cycle Resin Rink Amide Resin (Pre-swollen) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Washing1 Washing (DMF, DCM) Fmoc_Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Uru-TK I Peptide (Lyophilized) Precipitation->Crude_Peptide Fmoc_Deprotection_Cycle Fmoc Deprotection Washing_Cycle Washing Coupling_Cycle Coupling Washing2_Cycle Washing

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Protocol for Solid-Phase Peptide Synthesis of Uru-TK I

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation:

  • Start with 150-200 mg of Rink Amide resin (substitution level: 0.5-0.7 mmol/g).

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]

2. Iterative Amino Acid Coupling Cycle (C-terminus to N-terminus):

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for another 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the Uru-TK I sequence, starting from Arginine and ending with Leucine.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide) and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

4. Peptide Precipitation and Collection:

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Quantitative Data for SPPS of a Decapeptide (Representative)
ParameterExpected Value
Starting Resin Substitution 0.6 mmol/g
Synthesis Scale 0.1 mmol
Crude Peptide Yield 70-85%
Crude Peptide Purity (by RP-HPLC) 50-70%

Note: These values are typical for the synthesis of a decapeptide and may vary depending on the specific sequence and synthesis conditions.

II. Purification of this compound via RP-HPLC

The crude Uru-TK I peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Experimental Workflow for Uru-TK I Purification

Uru-TK I Purification Workflow Crude_Peptide Lyophilized Crude Uru-TK I Dissolution Dissolve in Aqueous Acetonitrile Crude_Peptide->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject onto Preparative RP-HPLC Filtration->Injection Elution Gradient Elution Injection->Elution Fraction_Collection Collect Fractions (UV Detection at 214/280 nm) Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical RP-HPLC, MS) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Uru-TK I Lyophilization->Pure_Peptide

Caption: Workflow for the purification of this compound via RP-HPLC.

Detailed Protocol for RP-HPLC Purification of Uru-TK I

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a minimal amount of a solution of 50% acetonitrile in water. A small amount of acetic acid or TFA can be added to aid dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 22.5 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 10-50% Mobile Phase B over 40 minutes is a good starting point. The gradient may need to be optimized for the best separation.

  • Flow Rate: 10-15 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

4. Lyophilization:

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the pure Uru-TK I peptide as a white, fluffy powder.

Quantitative Data for RP-HPLC Purification (Representative)
ParameterExpected Value
Crude Peptide Loading 50-100 mg
Recovery Yield from Purification 30-50%
Final Purity (by Analytical RP-HPLC) >95%

Note: Recovery yields can vary significantly based on the purity of the crude material and the optimization of the HPLC method.

III. This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), the Urechistachykinin receptor (UTKR).[1] This interaction initiates a downstream signaling cascade.

Signaling Pathway of the Urechistachykinin Receptor (UTKR)

UTKR Signaling Pathway cluster_membrane Cell Membrane UTKR UTKR (GPCR) G_protein Gq/11 Protein UTKR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes UruTKI This compound UruTKI->UTKR binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response contributes to PKC->Cellular_Response phosphorylates targets leading to

Caption: Proposed signaling pathway for the this compound receptor.

References

Application Notes and Protocols for Urechistachykinin I Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin I (Uru-TK I) is an invertebrate tachykinin-related peptide isolated from the echiuroid worm, Urechis unicinctus.[1][2][3] Like other tachykinins, it is involved in neuromuscular transmission and other physiological processes. The receptor for Urechistachykinin, designated as the Urechistachykinin receptor (UTKR), has been identified as a G protein-coupled receptor (GPCR).[1][4] Functional studies have shown that upon ligand binding, the UTKR activates a calcium-dependent signal transduction pathway.[4] The development of a robust receptor binding assay is crucial for identifying and characterizing novel ligands that modulate UTKR activity, which can be valuable tools for further research and potential therapeutic development.

These application notes provide a detailed protocol for establishing a radioligand receptor binding assay for this compound, including methods for membrane preparation, saturation binding studies, and competitive binding analysis.

Signaling Pathway of the Urechistachykinin Receptor (UTKR)

The Urechistachykinin receptor (UTKR) is a member of the tachykinin receptor family, which are known to couple to Gq/11 proteins.[5][6] Upon binding of this compound, the receptor undergoes a conformational change, activating the associated G protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

UTKR_Signaling_Pathway UK1 This compound UTKR UTKR (GPCR) UK1->UTKR Gq11 Gq/11 Protein UTKR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line stably expressing the Urechistachykinin receptor (UTKR). Since a commercial UTKR-expressing cell line may not be available, one may need to be generated by transfecting a suitable host cell line (e.g., HEK293, CHO) with a plasmid encoding the UTKR sequence.

  • Radioligand: [¹²⁵I]-Urechistachykinin I. As a commercially available radiolabeled version of this compound is unlikely, custom synthesis is required. This typically involves iodination of a tyrosine or histidine residue in the peptide sequence. If this compound lacks a suitable residue, a tyrosine can be added to the N- or C-terminus.

  • Unlabeled Ligand: this compound (for determining non-specific binding and for competition assays).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., Sigma-Aldrich P8340).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, chilled to 4°C.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Gamma counter.

Protocol 1: Membrane Preparation from UTKR-Expressing Cells
  • Culture UTKR-expressing cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping into ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.[7][8][9]

  • Prepare serial dilutions of [¹²⁵I]-Urechistachykinin I in Assay Buffer. A typical concentration range would be 0.01 to 10 nM.

  • Set up two sets of tubes for each concentration of radioligand: one for total binding and one for non-specific binding.

  • For non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1 µM).[7][10]

  • Add 50-100 µg of the membrane preparation to each tube.

  • Add the serially diluted [¹²⁵I]-Urechistachykinin I to all tubes.

  • Bring the final volume of each tube to 200 µL with Assay Buffer.

  • Incubate the tubes at room temperature for 60-120 minutes to reach equilibrium. The optimal time and temperature should be determined empirically.

  • Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the data using non-linear regression analysis to determine Kd and Bmax.

Protocol 3: Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds that compete with the radioligand for binding to the receptor.[2][11]

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • Set up tubes for total binding, non-specific binding, and for each concentration of the test compound.

  • Add a fixed concentration of [¹²⁵I]-Urechistachykinin I to each tube. The concentration should be at or below the Kd value determined from the saturation binding assay.

  • For non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1 µM).

  • Add 50-100 µg of the membrane preparation to each tube.

  • Add the serially diluted test compound to the appropriate tubes.

  • Bring the final volume of each tube to 200 µL with Assay Buffer.

  • Incubate, filter, and wash as described in the saturation binding assay protocol.

  • Measure the radioactivity on the filters using a gamma counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a radioligand binding assay.

Experimental_Workflow Start Start MembranePrep Membrane Preparation (Protocol 1) Start->MembranePrep AssaySetup Assay Setup (Saturation or Competition) MembranePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting DataAnalysis Data Analysis (Kd, Bmax, IC50, Ki) Counting->DataAnalysis End End DataAnalysis->End

References

Application Notes: Characterizing Urechistachykinin I Activity using In Vitro Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urechistachykinin I (Uru-TK I) is a neuropeptide originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1][2] It belongs to the tachykinin-related peptide family, which is a widespread group of signaling molecules in both vertebrates and invertebrates known for their roles in smooth muscle contractility, neurotransmission, and inflammation.[1] The primary structure of this compound is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂.[1][2]

Initial studies have demonstrated that Uru-TK I exerts a potent contractile action on the inner circular body-wall muscle of Urechis unicinctus, its native tissue.[1][3][4] This biological activity makes it a subject of interest for pharmacological and physiological research, particularly in understanding the evolution and function of tachykinin signaling systems.

The standard and most reliable method for quantifying the contractile effect of bioactive compounds like Uru-TK I is the in vitro isolated organ bath assay. This technique allows for the precise measurement of muscle tissue response to a compound in a controlled physiological environment, free from systemic influences. These application notes provide a detailed protocol for performing such an assay to characterize the dose-response relationship of this compound.

Principle of the Assay

The isolated organ bath technique involves suspending a viable strip of muscle tissue in a temperature-controlled, oxygenated physiological salt solution. One end of the muscle is fixed, while the other is connected to an isometric force transducer. This transducer measures changes in muscle tension (force) in response to stimuli. By adding cumulatively increasing concentrations of an agonist, such as this compound, a dose-response curve can be generated. From this curve, key pharmacological parameters like the maximum contractile response (Emax) and the half-maximal effective concentration (EC₅₀) can be determined, providing a quantitative measure of the peptide's potency and efficacy.[5][6]

Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for this compound

This protocol details the procedure for measuring the isometric contraction of Urechis unicinctus inner circular body-wall muscle in response to Uru-TK I.

1. Materials and Reagents

  • Biological Material: Adult Urechis unicinctus worms.

  • Physiological Salt Solution: Artificial Sea Water (ASW) or a suitable invertebrate saline solution. A typical composition is (in mM): NaCl 460, KCl 10, CaCl₂ 10, MgCl₂ 50, and HEPES buffer 10. Adjust pH to 7.8.

  • Test Compound: this compound (synthetic). Prepare a 1 mM stock solution in distilled water and make serial dilutions in ASW.

  • Positive Control: High-concentration Potassium Chloride (KCl) solution (e.g., 50-80 mM in ASW) to elicit a maximal contractile response for normalization.

  • Gas Mixture: Carbogen (95% O₂ / 5% CO₂) or medical-grade oxygen.

2. Equipment

  • Isolated Organ Bath System (water-jacketed, minimum 10 mL volume).

  • Isometric Force-Displacement Transducer.

  • Transducer Bridge Amplifier.

  • Data Acquisition System (e.g., PowerLab, Biopac).

  • Dissection microscope, fine forceps, and scissors.

  • Surgical silk suture.

  • Thermostatically controlled water circulator.

  • Micropipettes.

3. Tissue Preparation

  • Humanely euthanize an adult Urechis unicinctus worm.

  • Place the worm in a dissection dish filled with chilled, oxygenated ASW.

  • Make a longitudinal incision along the dorsal side of the body wall.

  • Carefully remove the internal organs to expose the inner body-wall musculature.

  • Excise longitudinal strips of the inner circular muscle, approximately 2-3 mm in width and 15-20 mm in length.

  • Tie surgical silk sutures to both ends of the muscle strip. Take care not to damage the tissue.

4. Experimental Setup and Procedure

  • Fill the organ bath chambers with ASW and set the circulating water bath to the desired experimental temperature (e.g., 15-20°C, appropriate for the species).

  • Continuously bubble the ASW with the gas mixture to ensure adequate oxygenation and maintain pH.

  • Mount the muscle strip in the organ bath. Attach the bottom suture to a fixed hook in the chamber and the top suture to the isometric force transducer.

  • Apply an initial resting tension (preload) to the muscle strip. A typical preload is 1.0 g (approx. 9.8 mN). This should be optimized for the specific tissue.

  • Allow the tissue to equilibrate for at least 60-90 minutes. During this period, flush the bath with fresh, pre-warmed ASW every 15-20 minutes.

  • After equilibration, record a stable baseline tension.

  • Generating the Dose-Response Curve:

    • Add this compound to the bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).

    • Allow the muscle response to reach a stable plateau (typically 3-5 minutes) before adding the next, higher concentration.

    • Increase the concentration in logarithmic or semi-logarithmic steps (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, etc.) until a maximal response is achieved and further concentration increases do not elicit a greater response.

  • After the final Uru-TK I concentration, wash the tissue thoroughly with fresh ASW until the tension returns to the baseline.

  • At the end of the experiment, add a high concentration of KCl (e.g., 60 mM) to the bath to elicit a maximal depolarizing contraction. This response can be used to normalize the data from the test compound.

5. Data Analysis

  • Measure the peak tension (in grams or millinewtons) at each concentration of Uru-TK I.

  • Subtract the baseline resting tension from each peak measurement to get the net contractile force.

  • Normalize the data by expressing the response at each concentration as a percentage of the maximal response obtained with either Uru-TK I or KCl.

  • Plot the normalized response (%) against the logarithm of the molar concentration of Uru-TK I.

  • Fit the resulting data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • From the curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).[7]

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison and analysis. The following table is a template for organizing experimental results.

Table 1: Template for Dose-Response Data of this compound on Isolated Muscle

Uru-TK I Concentration [M]Log [Uru-TK I]nContractile Force (mN) ± SEMResponse (% of Max) ± SEM
1.0E-09-9.04User DataUser Data
3.0E-09-8.54User DataUser Data
1.0E-08-8.04User DataUser Data
3.0E-08-7.54User DataUser Data
1.0E-07-7.04User DataUser Data
3.0E-07-6.54User DataUser Data
1.0E-06-6.04User DataUser Data
Calculated Parameters Value ± SEM
EC₅₀ (M) User Data
Emax (mN) User Data

Note: This table is a template. Researchers should populate it with their own experimental data. 'n' represents the number of independent tissue preparations tested.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Dissect Dissect U. unicinctus Isolate Isolate Circular Muscle Strip Dissect->Isolate Suture Attach Sutures Isolate->Suture Mount Mount Tissue in Organ Bath Suture->Mount Equilibrate Equilibrate (60-90 min) Under 1g Tension Mount->Equilibrate Dose Add Cumulative Doses of Uru-TK I Equilibrate->Dose Wash Washout Dose->Wash Record Record Isometric Force Dose->Record KCl Add Max KCl Wash->KCl KCl->Record Analyze Analyze Dose-Response Record->Analyze Calculate Calculate EC50 & Emax Analyze->Calculate

Caption: Workflow for the in vitro muscle contraction assay.

Presumed Signaling Pathway of this compound

The receptor for Urechistachykinin in U. unicinctus has been shown to activate calcium-dependent signaling pathways.[4] The diagram below illustrates the canonical signaling cascade for tachykinin receptors, which is the presumed mechanism for Uru-TK I-induced muscle contraction.

G cluster_products Second Messengers UTK This compound UTKR Tachykinin Receptor (UTKR, GPCR) UTK->UTKR Binds Gq Gq Protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds SR Sarcoplasmic Reticulum (SR) SR->IP3R Ca Ca²⁺ Release IP3R->Ca Opens Contraction Muscle Contraction Ca->Contraction Triggers

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Urechistachykinin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urechistachykinin I is a neuropeptide first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] It belongs to the tachykinin-related peptide family, which is characterized by a conserved C-terminal amino acid sequence.[2][3] Like other tachykinins, this compound is biologically active and has been shown to have contractile effects on muscle tissue.[1] The purification of this peptide is essential for its structural and functional characterization, as well as for its potential use in physiological and pharmacological studies. This application note provides a detailed protocol for the purification of this compound using a multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) strategy.

Signaling Pathway

This compound, as a tachykinin-related peptide, exerts its biological effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This interaction initiates a signal transduction cascade, primarily through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream target proteins and ultimately resulting in a cellular response, such as muscle contraction.

Urechistachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UK1 This compound GPCR GPCR UK1->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Muscle Contraction) PKC->Response phosphorylates targets leading to

Figure 1: this compound Signaling Pathway

Experimental Protocols

1. Sample Preparation: Extraction from Urechis unicinctus Ventral Nerve Cords

This protocol describes the initial extraction of peptides from the source tissue.

  • Materials:

    • Ventral nerve cords from Urechis unicinctus

    • Extraction Buffer: Acetone/Water/HCl (40:6:1, v/v/v)

    • Homogenizer (e.g., Polytron)

    • Centrifuge

    • Solid-Phase Extraction (SPE) C18 cartridges

    • SPE Activation Solution: 100% Acetonitrile

    • SPE Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water

    • SPE Elution Solution: 60% Acetonitrile in 0.1% TFA

  • Protocol:

    • Excise ventral nerve cords from Urechis unicinctus and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in cold Extraction Buffer.

    • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

    • Collect the supernatant and dry it using a rotary evaporator or lyophilizer.

    • Reconstitute the dried extract in 0.1% TFA in water.

    • Activate a C18 SPE cartridge by washing with 100% Acetonitrile.

    • Equilibrate the cartridge with 0.1% TFA in water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with 60% Acetonitrile in 0.1% TFA.

    • Lyophilize the eluted fraction to obtain the crude peptide extract for HPLC purification.

2. Multi-Step RP-HPLC Purification

A multi-step HPLC approach is recommended for the purification of this compound to achieve high purity.[1] This involves an initial capture step followed by one or more polishing steps using different column chemistries or gradients.

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

Table 1: HPLC Purification - Step 1: Initial Capture

ParameterValue
Column C18, 10 µm, 300 Å, 10 x 250 mm
Flow Rate 4.0 mL/min
Detection 214 nm and 280 nm
Gradient 10-60% B over 60 minutes
Sample Load Up to 100 mg of crude extract

Table 2: HPLC Purification - Step 2: Intermediate Purification

ParameterValue
Column C4, 5 µm, 300 Å, 4.6 x 250 mm
Flow Rate 1.0 mL/min
Detection 214 nm
Gradient 20-40% B over 40 minutes
Sample Pooled and lyophilized fractions from Step 1

Table 3: HPLC Purification - Step 3: Final Polishing

ParameterValue
Column Phenyl, 5 µm, 300 Å, 4.6 x 250 mm
Flow Rate 1.0 mL/min
Detection 214 nm
Gradient 25-35% B over 30 minutes
Sample Pooled and lyophilized fractions from Step 2

3. Fraction Analysis

The collected fractions from each HPLC step should be analyzed to identify those containing this compound.

  • Radioimmunoassay (RIA): A specific antibody against this compound can be used in a competitive RIA to quantify the peptide in each fraction.[4][5][6][7] This is a highly sensitive method for tracking the peptide during purification.

  • Bioassay: A functional assay, such as the cockroach hindgut muscle contraction assay, can be used to identify biologically active fractions.[1]

  • Mass Spectrometry: Fractions corresponding to the peaks of interest should be analyzed by mass spectrometry to confirm the molecular weight of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_extraction Sample Preparation cluster_hplc Multi-Step HPLC Purification cluster_analysis Analysis Tissue Ventral Nerve Cords Homogenization Homogenization in Acidic Acetone Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE HPLC1 Step 1: C18 RP-HPLC (Broad Gradient) SPE->HPLC1 FractionAnalysis Fraction Analysis (RIA, Bioassay) HPLC1->FractionAnalysis HPLC2 Step 2: C4 RP-HPLC (Shallow Gradient) HPLC2->FractionAnalysis HPLC3 Step 3: Phenyl RP-HPLC (Shallow Gradient) MassSpec Mass Spectrometry HPLC3->MassSpec FractionAnalysis->HPLC2 FractionAnalysis->HPLC3 PurePeptide Pure this compound MassSpec->PurePeptide

References

Application Notes and Protocols for Tachykinin Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachykinins are a family of neuropeptides that mediate a wide range of biological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Their actions are mediated through three distinct G protein-coupled receptors (GPCRs): neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[2] These receptors are key targets for drug discovery in various therapeutic areas. Radioligand binding assays are a fundamental tool for characterizing the affinity and pharmacology of novel compounds targeting these receptors.[3][4]

This document provides detailed protocols for conducting radioligand binding assays for the three tachykinin receptor subtypes. It includes information on commercially available radioligands, step-by-step procedures for saturation and competition binding experiments, and guidance on data analysis and interpretation.

Tachykinin Receptor Subtypes and Endogenous Ligands

The three main tachykinin receptors and their preferred endogenous ligands are:

  • NK1 Receptor: Preferentially binds Substance P (SP).[2]

  • NK2 Receptor: Preferentially binds Neurokinin A (NKA).[2]

  • NK3 Receptor: Preferentially binds Neurokinin B (NKB).[2]

All three receptors primarily couple to Gq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2] There is also evidence suggesting that under certain conditions, the NK1 receptor can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[5]

Commercially Available Radioligands for Tachykinin Receptors

A variety of radioligands are commercially available for studying tachykinin receptors. The choice of radioligand is critical and depends on the receptor subtype being investigated and the specific experimental goals.

ReceptorRadioligandIsotopeTypical Specific ActivityNotes
NK1 [¹²⁵I]Bolton-Hunter Substance P ([¹²⁵I]BH-SP)¹²⁵I~2200 Ci/mmolStandard agonist radioligand for NK1 receptors.[6][7]
[³H]Substance P³H>20 Ci/mmolTritiated alternative to ¹²⁵I-labeled SP.[8]
[³H]Aprepitant³HVariesAntagonist radioligand, useful for labeling NK1 receptors.
NK2 [¹²⁵I]Iodohistidyl-Neurokinin A ([¹²⁵I]NKA)¹²⁵I~2200 Ci/mmolAgonist radioligand for NK2 receptors.[9]
[³H]SR48968³HVariesPotent and selective non-peptide antagonist radioligand.[10]
NK3 [¹²⁵I]Bolton-Hunter Eledoisin¹²⁵I~2200 Ci/mmolEledoisin is a tachykinin peptide with high affinity for NK3 receptors.[8]
[³H]Senktide³HVariesA highly selective peptide agonist for the NK3 receptor.
[³H]SR142801³HVariesA selective non-peptide antagonist radioligand.[10]

Experimental Protocols

I. Membrane Preparation from Brain Tissue

This protocol describes the preparation of crude membrane fractions from brain tissue, a common source for tachykinin receptors.

Materials:

  • Fresh or frozen brain tissue (e.g., rat striatum for NK1, cortex for NK3)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and a protease inhibitor cocktail.[11]

  • Sucrose Buffer: Homogenization buffer containing 10% sucrose.

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Protocol:

  • Dissect the desired brain region on ice.

  • Weigh the tissue and add 20 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

II. Saturation Binding Assay

Saturation binding assays are performed to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3][12]

Materials:

  • Prepared cell membranes

  • Radioligand of choice (e.g., [¹²⁵I]BH-SP for NK1)

  • Unlabeled ligand for determining non-specific binding (e.g., unlabeled Substance P)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, and peptidase inhibitors (e.g., 40 µg/ml bacitracin, 4 µg/ml leupeptin, 2 µg/ml chymostatin).

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.01 to 10 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for each concentration of radioligand for both total and non-specific binding.

  • Total Binding Wells: Add 50 µL of Assay Buffer.

  • Non-specific Binding Wells: Add 50 µL of a high concentration of the corresponding unlabeled ligand (e.g., 1 µM Substance P) to saturate all specific binding sites.

  • Add 50 µL of the appropriate radioligand dilution to all wells.

  • Add 100 µL of the membrane preparation (typically 50-100 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with 3-4 ml of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

III. Competition Binding Assay

Competition binding assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[3]

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compounds.

Protocol:

  • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound. Also include wells for total binding (no competitor) and non-specific binding.

  • Add 50 µL of the appropriate test compound dilution to the corresponding wells. For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of a high concentration of a standard unlabeled ligand.

  • Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value) to all wells.

  • Add 100 µL of the membrane preparation to all wells.

  • Follow steps 7-10 from the Saturation Binding Assay protocol.

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize the binding affinities (Ki or Kd in nM) of selected standard ligands for the human tachykinin receptors.

Table 1: Binding Affinities of Ligands for the Human NK1 Receptor

LigandKi (nM)Ligand Type
Substance P0.1 - 1Agonist (Endogenous)
Aprepitant0.1 - 0.5Antagonist
L-733,0600.5 - 2Antagonist
CP-99,9941 - 5Antagonist
Neurokinin A50 - 200Agonist
Neurokinin B>1000Agonist

Table 2: Binding Affinities of Ligands for the Human NK2 Receptor

LigandKi (nM)Ligand Type
Neurokinin A0.5 - 2Agonist (Endogenous)
SR48968 (Saredutant)0.5 - 2Antagonist
GR1598971 - 5Antagonist
MEN 1037610 - 50Antagonist
Substance P100 - 500Agonist
Neurokinin B>1000Agonist

Table 3: Binding Affinities of Ligands for the Human NK3 Receptor

LigandKi (nM)Ligand Type
Neurokinin B0.5 - 2Agonist (Endogenous)
Senktide1 - 5Agonist (Selective)
Osanetant (SR142801)0.5 - 2Antagonist
Talnetant1 - 10Antagonist
Substance P>1000Agonist
Neurokinin A>1000Agonist

Note: The Ki and Kd values are approximate and can vary depending on the experimental conditions, tissue source, and radioligand used.

Data Analysis

Saturation Binding Data:

  • Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding (B) against the concentration of free radioligand ([L]).

  • Analyze the data using non-linear regression to fit the one-site binding (hyperbola) equation: B = (Bmax * [L]) / (Kd + [L]) This will yield the values for Bmax (in fmol/mg protein or sites/cell ) and Kd (in nM).[13]

  • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for a linear transformation of the data, where the slope is -1/Kd and the x-intercept is Bmax.[13][14] However, non-linear regression is generally the preferred method.[10]

Competition Binding Data:

  • Calculate the percentage of specific binding at each concentration of the competitor.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation :[15][16][17] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Signaling Pathways and Experimental Workflow

Tachykinin Receptor Signaling Pathway

Tachykinin receptors primarily signal through the Gq protein pathway, leading to the activation of Phospholipase C and subsequent downstream events. There is also evidence for potential coupling to Gs proteins, particularly for the NK1 receptor.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_Gs Alternative Gs Pathway (NK1) Tachykinin Tachykinin (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates Gs Gs Receptor->Gs Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Gs_Response Cellular Response PKA->Gs_Response Leads to

Tachykinin Receptor Signaling Pathways
Radioligand Binding Assay Workflow

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup (Total, Non-specific, Competitor) Membrane_Prep->Assay_Setup Radioligand_Dilution Radioligand Dilution Radioligand_Dilution->Assay_Setup Competitor_Dilution Competitor Dilution Competitor_Dilution->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_Specific_Binding Calculate Specific Binding Counting->Calculate_Specific_Binding Nonlinear_Regression Non-linear Regression (IC50, Kd, Bmax) Calculate_Specific_Binding->Nonlinear_Regression Ki_Calculation Calculate Ki (Cheng-Prusoff) Nonlinear_Regression->Ki_Calculation

References

Application Notes and Protocols for Functional Assays of Urechistachykinin I Receptor (UTKR-1) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for functional assays to characterize the activation of the Urechistachykinin I receptor (UTKR-1), a G-protein coupled receptor (GPCR) identified in the echiuroid worm, Urechis unicinctus. The primary functional assay described is a two-electrode voltage clamp (TEVC) electrophysiological assay in Xenopus laevis oocytes, which has been the principal method for the characterization of this receptor. Additionally, generalized protocols for a calcium mobilization assay and a reporter gene assay are provided as alternative or complementary methods for studying UTKR-1 activation in mammalian cell lines.

Overview of this compound Receptor Signaling

The this compound receptor (UTKR-1) is a member of the tachykinin receptor family. Upon binding of its endogenous ligands, such as this compound (Uru-TK I), the receptor undergoes a conformational change, activating intracellular G-proteins. The available evidence strongly suggests that UTKR-1 couples to the Gαq/11 signaling pathway.[1] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration is a key downstream event that can be measured to quantify receptor activation.

UTKR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Uru-TK I Uru-TK I UTKR1 UTKR-1 Uru-TK I->UTKR1 Binding G_protein Gαq/11 (inactive) UTKR1->G_protein Activation G_protein_active Gαq/11 (active) UTKR1->G_protein_active Activation PLC PLC G_protein_active->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding to IP3R Ca_release Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Release Downstream Downstream Cellular Responses Ca_ion->Downstream Modulation TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Defolliculate Defolliculate Oocytes (Collagenase Treatment) Harvest->Defolliculate Inject Inject UTKR-1 cRNA into Oocytes Defolliculate->Inject Incubate Incubate Oocytes (2-4 days) Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impale Impale with Voltage and Current Electrodes Place->Impale Clamp Voltage Clamp Oocyte (e.g., -70 mV) Impale->Clamp Perfuse Perfuse with Ligand (e.g., Uru-TK I) Clamp->Perfuse Record Record Inward Current (Ca²⁺-activated Cl⁻ channels) Perfuse->Record Measure Measure Peak Current Amplitude Record->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC₅₀ Plot->Calculate Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed UTKR-1 expressing cells in a 96/384-well plate Incubate_cells Incubate cells (24 hours) Seed->Incubate_cells Load_dye Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Incubate_cells->Load_dye Incubate_dye Incubate with dye (e.g., 1 hour) Load_dye->Incubate_dye Place_plate Place plate in a fluorescence plate reader (e.g., FLIPR) Incubate_dye->Place_plate Baseline Measure baseline fluorescence Place_plate->Baseline Add_ligand Add ligand (e.g., Uru-TK I) Baseline->Add_ligand Measure_response Measure fluorescence change over time Add_ligand->Measure_response Normalize Normalize fluorescence to baseline Measure_response->Normalize Plot_curve Plot dose-response curve Normalize->Plot_curve Calculate_EC50 Calculate EC₅₀ Plot_curve->Calculate_EC50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Urechistachykinin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of synthetic Urechistachykinin I. The information is presented in a question-and-answer format to directly address common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

A1: The amino acid sequence for this compound is Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2.

Q2: What are the primary challenges in synthesizing this compound?

A2: The synthesis of this compound can present several challenges due to its amino acid composition:

  • Aggregation: The presence of hydrophobic residues (Leu, Phe, Val) and amino acids capable of forming hydrogen bonds (Gln, Ser) can lead to peptide aggregation on the solid support. This can hinder both the coupling of subsequent amino acids and the deprotection of the N-terminal Fmoc group.

  • Difficult Couplings: Arginine (Arg), glutamine (Gln), and serine (Ser) residues can sometimes be challenging to couple efficiently. Incomplete couplings lead to the formation of deletion sequences, which are impurities that can be difficult to remove.

  • Side Reactions: Specific amino acids in the sequence are prone to side reactions. For instance, Gln can undergo dehydration to form pyroglutamate at the N-terminus, and the side chain of Arg can participate in lactam formation.

Q3: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?

A3: Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is the most commonly used and recommended strategy for the synthesis of peptides like this compound. This method offers the advantage of milder deprotection conditions (using a base like piperidine) compared to the harsher acid treatments required in Boc (tert-butyloxycarbonyl) chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
Low final yield of the desired peptide. Incomplete coupling reactions.- Perform a double coupling for amino acids known to be difficult to couple (Arg, Gln, Ser).- Use a more efficient coupling reagent such as HBTU, HATU, or PyBOP.- Increase the coupling reaction time.
Peptide aggregation.- Use a resin with a lower substitution degree.- Synthesize at an elevated temperature (e.g., 60°C).- Incorporate a pseudo-proline dipeptide at a strategic position if aggregation is severe.
Premature cleavage from the resin.- Ensure the appropriate resin and linker are used for Fmoc chemistry.- Avoid acidic conditions during the synthesis.
Presence of significant deletion sequences in the crude product. Inefficient coupling at specific residues.- Identify the problematic coupling step by analyzing the mass spectrometry data of the crude product.- Re-synthesize the peptide with a double coupling at the identified difficult step.
Steric hindrance.- Use a different coupling reagent that is less sterically hindered.- Consider using a different protecting group for the problematic amino acid.
Side product formation. Dehydration of N-terminal Gln to pyroglutamate.- Use a pre-activated amino acid for the coupling of the Gln residue following the N-terminal one.- Minimize the time the N-terminal Gln is exposed to basic deprotection conditions.
Lactam formation involving Arg side chain.- Ensure complete deprotection of the previous amino acid before coupling Arg.- Use a more sterically hindered protecting group for the Arg side chain, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol outlines a standard manual synthesis approach. Automated synthesizers will follow a similar logic.

1. Resin Swelling:

  • Start with a Rink Amide resin (for C-terminal amide).
  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Loading (Fmoc-Arg(Pbf)-OH):

  • Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
  • Add the solution to the swollen resin and agitate for 2 hours.
  • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

3. Peptide Chain Elongation (Iterative Cycle):

  • Fmoc Deprotection:
  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.
  • Wash the resin with DMF (5x).
  • Amino Acid Coupling:
  • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours. For difficult couplings (Gln, Ser, Arg), consider a second coupling.
  • Wash the resin with DMF (3x).
  • Repeat this cycle for each amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for Troubleshooting Low Peptide Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Analyze Crude Product by Mass Spectrometry Start->Check_Purity Deletion_Sequences Deletion Sequences Present? Check_Purity->Deletion_Sequences Side_Products Unexpected Side Products? Check_Purity->Side_Products Low_Overall_Signal Low Overall Product Signal? Check_Purity->Low_Overall_Signal Deletion_Sequences->Side_Products No Incomplete_Coupling Incomplete Coupling Deletion_Sequences->Incomplete_Coupling Yes Side_Products->Low_Overall_Signal No Side_Reaction Specific Side Reaction Side_Products->Side_Reaction Yes Aggregation Peptide Aggregation Low_Overall_Signal->Aggregation Yes Optimize_Coupling Optimize Coupling: - Double couple difficult residues - Use HATU/HBTU - Increase reaction time Incomplete_Coupling->Optimize_Coupling Address_Aggregation Address Aggregation: - Use low-load resin - Synthesize at higher temperature Aggregation->Address_Aggregation Identify_Side_Reaction Identify and Mitigate Side Reaction: - Adjust protecting groups - Modify deprotection/cleavage conditions Side_Reaction->Identify_Side_Reaction Re_Synthesize Re-synthesize with Optimized Protocol Optimize_Coupling->Re_Synthesize Address_Aggregation->Re_Synthesize Identify_Side_Reaction->Re_Synthesize

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Fmoc-SPPS Cycle for this compound Synthesis

Fmoc_SPPS_Cycle Resin Resin-Peptide-(AA)n-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Peptide Resin-Peptide-(AA)n-NH2 Deprotection->Deprotected_Peptide Coupling Coupling Deprotected_Peptide->Coupling Activation Amino Acid Activation (Fmoc-AA-OH + HBTU/DIPEA) Activated_AA Fmoc-AA-Active Ester Activation->Activated_AA Activated_AA->Coupling New_Peptide Resin-Peptide-(AA)n+1-Fmoc Coupling->New_Peptide New_Peptide->Deprotection Repeat for next amino acid

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Overcoming solubility issues with Urechistachykinin I in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and protocols for overcoming solubility issues with Urechistachykinin I in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound not dissolving in neutral water or phosphate-buffered saline (PBS)?

A1: this compound has a net positive charge at neutral pH, classifying it as a basic peptide. Basic peptides often exhibit poor solubility in neutral or basic solutions due to limited charge repulsion between molecules. To achieve solubilization, an acidic environment is required to ensure the peptide is fully protonated and charged.

Q2: What is the recommended first-step solvent for dissolving this compound?

A2: The primary recommendation is to use a dilute acidic solution. Start with sterile, 10-25% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA). Once the peptide is dissolved, it can be slowly diluted with your aqueous buffer of choice.

Q3: Can I use an organic solvent like DMSO to dissolve this compound?

A3: Yes, this is a viable secondary option, especially for preparing high-concentration stock solutions. Peptides with hydrophobic residues can benefit from initial dissolution in a minimal amount of dimethyl sulfoxide (DMSO), followed by careful, stepwise dilution with the aqueous buffer.[1][2] However, be aware that DMSO can interfere with certain biological assays, and its final concentration should typically be kept below 1% (v/v).[2]

Q4: My peptide solution became cloudy after I added my experimental buffer. What happened?

A4: This indicates that the peptide has precipitated out of solution. This commonly occurs when a concentrated, acidic stock solution is diluted too quickly into a buffer with a higher pH. The rapid pH shift causes the peptide to lose its charge and aggregate. To prevent this, add the buffer slowly to the peptide stock solution while gently vortexing.

Q5: How should I handle and store this compound to ensure its stability and solubility?

A5: Before opening, always centrifuge the vial to pellet any lyophilized powder that may be on the cap or walls.[1] Allow the vial to warm to room temperature before opening to avoid condensation.[1] For storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution
Lyophilized powder does not dissolve in the initial solvent. The solvent's pH is incorrect for this basic peptide.Use a dilute acidic solvent such as 10-25% acetic acid or 0.1% TFA. If solubility is still limited, brief sonication (3 sessions of 10-15 seconds in an ice-water bath) can help break up aggregates.[1][3]
Solution is cloudy or contains visible precipitates after dilution. The peptide has "crashed out" of solution due to a rapid pH change or exceeding its solubility limit in the final buffer.Re-solubilize by adding a small amount of acid. In the future, dilute the acidic stock solution by adding the aqueous buffer slowly to the peptide solution while vortexing, not the other way around.
Peptide appears soluble, but experimental results are inconsistent. The peptide may be forming invisible aggregates, reducing the concentration of active, monomeric peptide.Consider using a denaturing agent like 6 M guanidinium hydrochloride or 8 M urea for initial solubilization. Note: These agents are incompatible with most biological assays and would require subsequent removal by methods like dialysis or chromatography.[3]
Low peptide recovery after reconstitution. The hydrophobic nature of some residues may cause the peptide to adhere to the surface of the vial.Ensure the vial is thoroughly vortexed after adding the solvent. A brief sonication can also help detach any adsorbed peptide from the vial walls.[1][3]

Data Presentation and Reference Tables

Table 1: Physicochemical Properties of this compound
PropertyValueRationale for Solubility Strategy
Amino Acid Sequence H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂[4][5]Contains two basic Arginine (Arg) residues.
Net Charge at pH 7 +3The strong positive charge makes it a basic peptide.
Hydrophobic Residue Content 30% (Leu, Phe, Val)Not highly hydrophobic, so an acidic aqueous solution should be sufficient for initial dissolution.[6]
Classification Basic PeptideRequires an acidic pH for protonation and effective solubilization.[1]
Table 2: Recommended Solvents and Additives for this compound
Solvent / AdditiveRecommended ConcentrationWhen to UseKey Considerations
Aqueous Acetic Acid 10-25% (v/v)Primary Method: For initial reconstitution.Volatile and can be added directly to the lyophilized powder.
Aqueous Trifluoroacetic Acid (TFA) 0.1% (v/v)Primary Method: Alternative to acetic acid.Potent solubilizing agent, but may interfere with some cell-based assays.
Dimethyl Sulfoxide (DMSO) Up to 100% for initial stockSecondary Method: For high concentrations or stubborn peptides.Final concentration in assays should be <1%.[2] Peptides with Met, Cys, or Trp can be oxidized by DMSO, though this compound lacks these residues.
Sonication 3 x 15-second burstsTo aid dissolution of visible aggregates.Use an ice-water bath to prevent sample heating and degradation.[1][3]

Experimental Protocols

Protocol 1: Reconstitution using an Acidic Solution (Primary Method)
  • Briefly centrifuge the vial of lyophilized this compound at 10,000 x g for 1-2 minutes to ensure all powder is at the bottom.[1]

  • Allow the vial to equilibrate to room temperature.

  • Prepare a stock solution of 10% aqueous acetic acid using sterile, nuclease-free water.

  • Add the appropriate volume of the acidic solution to the vial to achieve the desired stock concentration.

  • Vortex the vial for 30-60 seconds. If particles are still visible, sonicate the vial in a water bath for 10-15 seconds. Repeat sonication up to three times if necessary, cooling on ice between sessions.

  • To dilute into your final experimental buffer, slowly add the buffer to your acidic peptide stock solution while gently vortexing. This gradual pH change minimizes the risk of precipitation.

Protocol 2: Reconstitution using an Organic Co-Solvent (Secondary Method)
  • Centrifuge the vial of lyophilized peptide as described in Protocol 1, Step 1.

  • Add a minimal volume of 100% DMSO (e.g., 20-50 µL) to the vial, just enough to fully dissolve the peptide. Vortex thoroughly.

  • In a separate tube, prepare your final desired volume of aqueous experimental buffer.

  • While vortexing the buffer, add your DMSO-peptide stock solution drop-by-drop. This ensures rapid mixing and prevents the peptide from precipitating.

  • Ensure the final concentration of DMSO in your working solution is compatible with your downstream application (typically <1%).

Visualizations: Workflows and Signaling Pathways

G start Start: Lyophilized This compound charge Analyze Peptide Properties: Net Charge = +3 (Basic) start->charge acid Primary Method: Add 10% Acetic Acid or 0.1% TFA charge->acid Basic Peptide check1 Is peptide fully dissolved? acid->check1 sonicate Briefly sonicate in ice-water bath check1->sonicate No success Stock Solution Ready (Proceed with slow dilution into buffer) check1->success Yes check2 Is peptide fully dissolved? sonicate->check2 dmso Secondary Method: Dissolve in minimal DMSO check2->dmso No check2->success Yes dmso->success

Caption: A troubleshooting workflow for solubilizing this compound.

G cluster_membrane Cell Membrane ligand This compound receptor Tachykinin Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates response Downstream Cellular Responses (e.g., Contraction, Signaling) pkc->response Phosphorylates Targets

Caption: The Tachykinin receptor signaling pathway via Gq/11 activation.[7][8][9][10]

References

Technical Support Center: Urechistachykinin I Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Urechistachykinin I (Uru-TK I).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to walk you through the most common issues that can lead to a weak or absent signal for Uru-TK I in your mass spectrometry experiments.

Sample Preparation

Question: I am not detecting any Uru-TK I signal after extracting it from tissue samples. What could be the problem?

Answer: Low or no signal from tissue extracts can stem from several factors during your sample preparation. Here are some key areas to investigate:

  • Inefficient Extraction: Uru-TK I is a neuropeptide and may require specific extraction protocols to efficiently isolate it from nerve tissue.[1][2] Ensure your homogenization and extraction buffers are optimized for peptides.

  • Sample Complexity: High sample complexity can suppress the signal of low-abundance peptides like Uru-TK I.[3] Consider implementing depletion or enrichment strategies to remove highly abundant proteins.[3]

  • Contamination: Salts, detergents, and other contaminants from your extraction buffers can interfere with ionization.[4] It is crucial to perform a desalting and cleanup step prior to MS analysis.[4][5][6]

  • Peptide Loss: Peptides can be lost during sample preparation through adsorption to tube walls or pipette tips.[3] Using low-retention plastics and minimizing sample transfer steps can help mitigate this.

Question: My synthetic Uru-TK I standard is showing a weak signal. What should I check?

Answer: For synthetic peptides, the issue often lies in the sample handling and preparation for MS analysis.

  • Incorrect Concentration: Double-check the concentration of your peptide standard. It is advisable to perform peptide quantification to know how much sample to load onto the mass spectrometer.[7]

  • Suboptimal Solvent: The choice of solvent can significantly impact the electrospray ionization (ESI) response.[8] Ensure your peptide is dissolved in a solvent compatible with your MS method, typically containing a small percentage of an organic acid like formic acid.[8]

  • Adduct Formation: The presence of salts can lead to the formation of adducts (e.g., sodium or potassium adducts), which can split the signal and reduce the intensity of the desired protonated molecule.

Mass Spectrometry - Ionization Source

Question: I am using Electrospray Ionization (ESI), and the signal for Uru-TK I is very low. How can I optimize my ESI source settings?

Answer: Optimizing the ESI source is critical for maximizing the ionization efficiency of peptides.[9][10]

  • Spray Stability: A stable electrospray is essential for a consistent signal. Visually inspect the spray plume if possible. An unstable spray can indicate a clogged emitter, incorrect solvent composition, or inappropriate voltage settings.[11]

  • Ionization Polarity: Uru-TK I, being a peptide, is typically analyzed in positive ion mode. Ensure your instrument is set to the correct polarity.

  • Source Parameters: Systematically optimize key ESI source parameters.

ParameterTroubleshooting ActionRationale
Capillary Voltage Optimize by systematically increasing and decreasing the voltage.Too low a voltage may not provide sufficient energy for ionization, while too high a voltage can cause electrical discharge.[10]
Nebulizer Gas Pressure Adjust the gas pressure to ensure efficient nebulization.This parameter is crucial for the formation of fine droplets.[12][13]
Drying Gas Flow Rate & Temperature Optimize the flow rate and temperature of the drying gas.These parameters are critical for desolvation of the droplets to release gas-phase ions.[12][13]
Needle Position Fine-tune the position of the ESI needle relative to the inlet.Even small shifts in position can significantly impact signal strength.[10]

Question: I am using Matrix-Assisted Laser Desorption/Ionization (MALDI) and see a very weak signal for Uru-TK I. What are the common causes?

Answer: MALDI is a soft ionization technique, but several factors can lead to poor signal intensity for peptides.[14]

  • Matrix Choice: The choice of matrix is critical. For peptides like Uru-TK I, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.[15]

  • Sample-Matrix Co-crystallization: The quality of the co-crystallization between your sample and the matrix is paramount. Inconsistent spotting techniques can lead to "hot spots" and variable signal. The dried-droplet method is widely used, but other techniques might provide better results.

  • Matrix Preparation: The solvent composition and pH of the matrix solution can influence the quality of the spectra.

  • Laser Fluence: The laser energy should be optimized. If the energy is too low, you will not get sufficient desorption/ionization. If it is too high, you can cause fragmentation of the peptide.

  • Matrix Cluster Interference: At low analyte concentrations, ion peaks from matrix clusters can be more intense than the peptide peaks.[16]

ParameterTroubleshooting ActionRationale
Matrix Selection Test different matrices (e.g., CHCA, sinapinic acid).The matrix needs to absorb the laser energy and transfer it to the analyte efficiently.[14][15]
Sample-to-Matrix Ratio Optimize the ratio of your sample to the matrix solution.A high dilution ratio is typically used to disperse the sample within the matrix.[14]
Spotting Technique Try different spotting techniques to improve crystal formation.The goal is to achieve homogeneous co-crystallization.
Laser Power Adjust the laser power to find the optimal setting for your analyte.This is a critical parameter that needs to be tuned for each sample.
Mass Spectrometry - Analyzer and Detector

Question: My signal is inconsistent and fluctuates between injections. What could be the issue?

Answer: Fluctuating signals can be frustrating and can point to issues with the LC system, the ion source, or the mass spectrometer itself.[17]

  • LC System: Check for leaks, ensure the pumps are delivering a consistent flow, and check for air bubbles in the lines.[11]

  • Autosampler: Inconsistent injection volumes can lead to fluctuating signal intensity.

  • Contamination: Carryover from previous samples can affect the signal in subsequent runs.[18]

  • Detector Issues: In rare cases, the detector may be failing.

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion for Uru-TK I Precursor Analysis

This protocol is a general guideline for the enzymatic digestion of a protein sample that may contain the Uru-TK I precursor.

  • Denaturation, Reduction, and Alkylation:

    • Solubilize the protein extract in a buffer containing a denaturant (e.g., 8 M urea).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) and incubating in the dark.

  • Digestion:

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Quenching and Cleanup:

    • Quench the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).

    • Perform a desalting and cleanup step using a C18 solid-phase extraction (SPE) cartridge or tip.[5]

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried peptides in a solvent suitable for your MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: MALDI Sample Preparation using the Dried-Droplet Method
  • Prepare the Matrix Solution:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Mix Sample and Matrix:

    • On a clean MALDI target plate, mix a small volume (e.g., 1 µL) of your peptide sample with an equal volume of the matrix solution.

  • Crystallization:

    • Allow the mixture to air dry at room temperature. This will result in the formation of sample-matrix co-crystals.

  • Analysis:

    • Load the target plate into the MALDI mass spectrometer and acquire data.

Visualizations

Logical Troubleshooting Workflow for Low MS Signal

This diagram outlines a systematic approach to troubleshooting low signal intensity in your Uru-TK I mass spectrometry experiments.

TroubleshootingWorkflow start Low/No Signal for Uru-TK I sample_prep Check Sample Preparation start->sample_prep ms_source Check Ion Source start->ms_source ms_analyzer Check MS Analyzer/Detector start->ms_analyzer lc_system Check LC System (if applicable) start->lc_system concentration Verify Peptide Concentration sample_prep->concentration contamination Assess Sample Purity (Desalting) sample_prep->contamination extraction Optimize Extraction Protocol sample_prep->extraction spray Inspect ESI Spray/MALDI Spot ms_source->spray source_params Optimize Source Parameters (Voltage, Gas) ms_source->source_params matrix Check MALDI Matrix & Crystallization ms_source->matrix calibration Verify Mass Calibration ms_analyzer->calibration detector Check Detector Gain/Voltage ms_analyzer->detector flow_rate Check Flow Rate & Pressure lc_system->flow_rate leaks Inspect for Leaks lc_system->leaks

Caption: A flowchart for troubleshooting low MS signal.

Tachykinin Signaling Pathway

Urechistachykinins are part of the tachykinin family of neuropeptides. Tachykinins typically exert their effects by binding to G-protein coupled receptors (GPCRs), which activates intracellular signaling cascades.[19] The diagram below illustrates a common tachykinin signaling pathway.

TachykininSignaling cluster_membrane Cell Membrane GPCR Tachykinin Receptor (GPCR) G_protein Gq/11 Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Tachykinin This compound Tachykinin->GPCR Binds G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A simplified tachykinin signaling pathway.

References

Cross-reactivity issues with antibodies against Urechistachykinin I.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies against Urechistachykinin I (UI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known relatives?

A1: this compound (UI) is a neuropeptide isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus. It belongs to the tachykinin-related peptide family. Its amino acid sequence is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2.[1] Several related peptides, known as Urechistachykinins, are derived from the same precursor protein, including Urechistachykinin II (UII) with the sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2.[1][2] The precursor cDNA encodes for at least seven structurally related peptides (Uru-TK I-VII).[2][3]

Q2: What is the primary concern when using an antibody against this compound?

A2: The primary concern is the potential for cross-reactivity with other Urechistachykinin peptides, particularly Urechistachykinin II (UII) and other Uru-TKs, due to sequence homology and the fact that they all bind to the same receptor (UTKR) with no selective affinity.[4] Cross-reactivity can lead to non-specific signals and inaccurate quantification in immunoassays.[5]

Q3: How can I assess the specificity of my anti-Urechistachykinin I antibody?

A3: Antibody specificity can be assessed using several methods. A competitive ELISA is a highly effective method to quantify cross-reactivity.[2][6][7] Dot blot analysis can also provide a qualitative assessment of cross-reactivity against a panel of related peptides.[8][9] Additionally, pre-adsorption of the antibody with the target peptide (UI) should abolish the signal in your assay, while pre-adsorption with related peptides (like UII) can indicate the degree of cross-reactivity.

Q4: What is the signaling pathway activated by this compound?

A4: this compound and its related peptides act through the Urechistachykinin receptor (UTKR), which is a G-protein coupled receptor (GPCR).[4] Specifically, it is coupled to a Gq alpha subunit.[7][10] Activation of the UTKR leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses.[11]

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot, IHC)

High background can obscure specific signals and lead to false-positive results.

Possible Cause Recommended Solution
Non-specific antibody binding Increase the concentration or duration of the blocking step. Consider using a different blocking agent (e.g., 5% non-fat dry milk, 1-5% BSA). Add a detergent like Tween-20 (0.05%) to your wash buffers.[12][13]
Cross-reactivity with other peptides Confirm antibody specificity using a competitive ELISA or dot blot with related peptides (e.g., UII). If cross-reactivity is confirmed, consider affinity purifying the antibody against immobilized this compound.
Primary or secondary antibody concentration too high Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.
Insufficient washing Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps.[12]
Contaminated reagents Use fresh, sterile buffers and reagents.[12]
Issue 2: Weak or No Signal

A lack of signal can be due to a variety of factors, from reagent issues to problems with the experimental setup.

Possible Cause Recommended Solution
Antibody not recognizing the target Verify that the antibody is validated for your specific application (ELISA, WB, IHC). For IHC, the conformation of the peptide in the tissue might not be accessible; antigen retrieval methods may be necessary. For Western Blotting of small peptides, ensure proper gel percentage and transfer conditions.
Low antigen concentration Increase the amount of sample loaded. For Western Blot, consider immunoprecipitation to enrich for your target.
Inactive antibody Ensure proper storage of the antibody as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Test antibody activity with a positive control.
Suboptimal antibody concentrations Perform a titration experiment to find the optimal dilution for your primary and secondary antibodies.
Incorrect experimental conditions Review and optimize incubation times and temperatures. Ensure all reagents are fresh and correctly prepared.[5]

Quantitative Data

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-Urechistachykinin I antibody. In this type of assay, a high IC50 value for a competing peptide indicates low cross-reactivity.

Competing Peptide Sequence IC50 (nM) % Cross-reactivity *
This compoundH-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH210100%
Urechistachykinin IIH-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH25002%
Substance PH-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2>10,000<0.1%
Scg-midgut-TKGNTKKAVPGFYGTR-NH2>10,000<0.1%

*Percent cross-reactivity is calculated as (IC50 of this compound / IC50 of competing peptide) x 100.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to quantify the cross-reactivity of an anti-Urechistachykinin I antibody with related peptides.

Materials:

  • 96-well microtiter plates

  • This compound peptide

  • Competing peptides (e.g., Urechistachykinin II, Substance P)

  • Anti-Urechistachykinin I primary antibody

  • HRP-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2M H2SO4)

Procedure:

  • Coat the wells of a 96-well plate with this compound (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the competing peptides (including this compound as a standard).

  • In a separate plate or tubes, pre-incubate the anti-Urechistachykinin I antibody (at a pre-determined optimal dilution) with each dilution of the competing peptides for 1 hour at 37°C.

  • Add the antibody-peptide mixtures to the coated and blocked wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated secondary antibody (at its optimal dilution) and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Plot the absorbance against the log of the competitor concentration and determine the IC50 for each peptide.

Dot Blot for Qualitative Cross-Reactivity Screening

A dot blot is a rapid method to screen for antibody cross-reactivity.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound and related peptides

  • Anti-Urechistachykinin I primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagents

Procedure:

  • On a piece of nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each peptide solution (e.g., at 1 mg/mL, 0.1 mg/mL, and 0.01 mg/mL).

  • Allow the spots to dry completely.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-Urechistachykinin I antibody (at its optimal dilution for Western blotting) for 1-2 hours at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL detection reagents and visualize the signal. The intensity of the spots will give a qualitative indication of the antibody's reactivity with each peptide.

Visualizations

Urechistachykinin Receptor (UTKR) Signaling Pathway

UTKR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol UI This compound UTKR UTKR (GPCR) UI->UTKR Binds Gq Gq Protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Downstream Cellular Responses DAG->Cellular_Response Activates PKC (not shown) Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Triggers Cross_Reactivity_Workflow cluster_prep Preparation cluster_testing Cross-Reactivity Assessment cluster_analysis Data Analysis & Interpretation Peptides Synthesize/Obtain Peptides (UI, UII, other relatives) DotBlot Qualitative Screening: Dot Blot Peptides->DotBlot CompELISA Quantitative Analysis: Competitive ELISA Peptides->CompELISA Antibody Anti-UI Antibody Antibody->DotBlot Antibody->CompELISA DotBlot_Analysis Compare spot intensities DotBlot->DotBlot_Analysis ELISA_Analysis Calculate IC50 and % Cross-reactivity CompELISA->ELISA_Analysis Conclusion Determine Antibody Specificity DotBlot_Analysis->Conclusion ELISA_Analysis->Conclusion

References

Interpreting unexpected results in Urechistachykinin I functional studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Urechistachykinin I (UT-I) and its receptor (UTKR).

Frequently Asked Questions (FAQs)

Q1: What is the expected signaling pathway for this compound (UT-I) and its receptor (UTKR)?

A1: this compound (UT-I) is a tachykinin-related peptide from the echiuroid worm, Urechis unicinctus.[1][2] It acts on the Urechistachykinin receptor (UTKR), a G-protein coupled receptor (GPCR).[3][4] The primary signaling pathway initiated by UT-I binding to UTKR is the activation of a calcium-dependent signal transduction cascade.[3][4] This is consistent with the signaling of other tachykinin receptors, which typically involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.[5][6][7]

G UTI This compound (UT-I) UTKR UTKR (GPCR) UTI->UTKR Binds Gq Gq protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Canonical UT-I signaling pathway via the UTKR receptor.

Q2: I am not observing a calcium signal after applying UT-I to my cells expressing UTKR. What could be the issue?

A2: Several factors could contribute to a lack of a calcium signal. Please consider the following troubleshooting steps:

  • Cellular System:

    • Receptor Expression: Confirm the successful expression and cell surface localization of UTKR in your chosen cell line (e.g., Xenopus oocytes, HEK293, CHO cells) via methods like immunofluorescence or western blotting.

    • Cell Health: Ensure your cells are healthy and within a suitable passage number. Stressed or senescent cells may exhibit blunted signaling responses.

    • Endogenous Receptors: Be aware of any endogenous tachykinin receptors in your cell line that might interfere with or mask the signal.

  • Ligand Integrity and Specificity:

    • Peptide Quality: Verify the purity and integrity of your synthetic UT-I peptide. Peptides can degrade over time, so use a fresh, properly stored aliquot.

    • C-terminal Amidation: Urechistachykinins, like many neuropeptides, require a C-terminal amide for biological activity.[1][2] Ensure your synthetic peptide has this modification. An analog of a related Urechistachykinin with a C-terminal Met-NH2 instead of Arg-NH2 failed to activate UTKR, highlighting the importance of this region.[3][8]

  • Experimental Conditions:

    • Calcium Indicator Dye: Check the loading efficiency and functionality of your calcium indicator dye (e.g., Fura-2, Fluo-4).

    • Buffer Composition: Ensure your experimental buffer contains an adequate concentration of extracellular calcium, as its influx can be a component of the overall signal.

G Start No Calcium Signal Observed CheckReceptor Verify UTKR Expression and Localization Start->CheckReceptor CheckLigand Assess UT-I Peptide Integrity and Purity CheckReceptor->CheckLigand Expression OK ResultBad Issue Persists CheckReceptor->ResultBad Expression Issue CheckConditions Review Experimental Conditions CheckLigand->CheckConditions Ligand OK CheckLigand->ResultBad Ligand Issue ResultOK Signal Restored CheckConditions->ResultOK Conditions OK CheckConditions->ResultBad Conditions Issue

Caption: Troubleshooting workflow for an absent calcium signal.

Q3: My UT-I stimulation is leading to an increase in cAMP. Is this an expected result?

A3: While the primary pathway for UTKR is Gq-mediated calcium release, an increase in cAMP is not entirely unexpected for tachykinin receptors. This phenomenon is known as "biased signaling" or "promiscuous coupling."[5][9] Some tachykinin receptors can also couple to other G proteins, such as Gs, which activates adenylyl cyclase and leads to cAMP production.[7][10]

Consider these possibilities:

  • Receptor Conformation: The specific conformation adopted by UTKR upon binding UT-I in your experimental system might favor Gs coupling.

  • Cell-Type Specificity: The complement of G proteins available in your specific cell line can influence which signaling pathway is activated.

  • Ligand Bias: While UT-I is the endogenous ligand, experimental variations or modifications to the peptide could potentially bias its signaling towards Gs.

To investigate this further, you could use G protein-specific inhibitors (e.g., pertussis toxin for Gi/o, cholera toxin for Gs) to dissect the pathway.

G Protein Family Primary Effector Second Messenger Potential UTKR Coupling
Gq/11Phospholipase CIP3, DAG, Ca2+Primary Pathway
GsAdenylyl CyclasecAMPPossible (Biased Signaling)
Gi/oAdenylyl CyclasecAMP (inhibition)Less commonly reported for tachykinins
G12/13RhoGEFsRhoA activationPossible, often related to cell morphology

Q4: I am observing antimicrobial or cytotoxic effects in my cell culture after applying UT-I. Is this a known off-target effect?

A4: Yes, this is a documented effect. In addition to their role as neuropeptides, Urechistachykinins I and II have been reported to possess antimicrobial properties.[11] This activity is linked to the peptides' ability to interact with and disrupt cell membranes. The antimicrobial effect was found to be related to the hydrophobicity of the peptides.[11]

If you are observing unexpected cytotoxicity, consider the following:

  • Concentration: These effects may be more pronounced at higher concentrations of UT-I. Consider performing a dose-response curve to differentiate between receptor-mediated signaling and off-target membrane effects.

  • Assay Type: In assays that rely on cell viability or membrane integrity (e.g., some reporter gene assays), this antimicrobial activity could be a significant confounding factor.

  • Control Peptides: Use a scrambled peptide control with the same amino acid composition but a different sequence to determine if the observed effect is sequence-specific (likely receptor-mediated) or a more general property of the peptide's physicochemical characteristics.

Detailed Experimental Protocols

1. Calcium Mobilization Assay in Xenopus Oocytes

This protocol is adapted from the functional analysis of UTKR.[3][4]

  • Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis. Treat with collagenase to defolliculate.

  • cRNA Injection: Microinject oocytes with cRNA encoding the UTKR. Incubate for 2-3 days at 18°C to allow for receptor expression.

  • Calcium Measurement:

    • Use a two-electrode voltage clamp to monitor membrane currents.

    • Perfuse the oocytes with a standard frog Ringer's solution.

    • Apply UT-I peptide at the desired concentration via the perfusion system.

    • Activation of the Gq/PLC pathway will lead to the opening of calcium-activated chloride channels, which can be measured as an inward current. This current is an indirect measure of the increase in intracellular calcium.

2. Cockroach Hindgut Contractility Assay

This bioassay is used to measure the myostimulatory activity of Urechistachykinins.[2][8]

  • Dissection: Isolate the hindgut from an adult cockroach (Periplaneta americana).

  • Organ Bath Setup:

    • Mount the hindgut in an organ bath containing an appropriate saline solution (e.g., cockroach saline).

    • Bubble the solution with carbogen (95% O2, 5% CO2) and maintain at a constant temperature (e.g., 30°C).

    • Connect one end of the hindgut to an isometric force transducer to record contractions.

  • Measurement:

    • Allow the preparation to equilibrate and establish a stable baseline of spontaneous rhythmic contractions.

    • Add UT-I to the organ bath in a cumulative or non-cumulative manner.

    • Record the change in contractile force and/or frequency. The response can be quantified as the percentage increase over the baseline contraction.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Urechistachykinin I and Urechistachykinin II

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioactivities of two potent invertebrate tachykinin-related peptides, Urechistachykinin I and Urechistachykinin II.

This guide provides a detailed comparison of the biological activities of this compound (Uru-TK I) and Urechistachykinin II (Uru-TK II), neuropeptides isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] These peptides, belonging to the tachykinin-related peptide family, exhibit a range of biological effects, including smooth muscle contraction and antimicrobial activity. This document summarizes key experimental data, outlines methodologies for assessing their bioactivity, and provides visual representations of relevant signaling pathways and experimental workflows.

Peptide Structures

The primary amino acid sequences of the two peptides are as follows:

  • This compound: Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂

  • Urechistachykinin II: Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂[1]

Comparative Bioactivity Data

While both this compound and II have been shown to be biologically active, comprehensive studies directly comparing their potency across various assays are limited. The available data on their contractile and antimicrobial activities are summarized below.

Myotropic Activity
Antimicrobial Activity

This compound and II have been reported to exert antimicrobial effects against a range of microorganisms.[3][4][5] Their mechanism of action is suggested to involve the disruption of cell membranes.[3] A study comparing Uru-TK II with its analogues qualitatively demonstrated differences in antimicrobial potency, suggesting that specific amino acid residues are critical for this activity.[4] However, a direct comparison of the Minimum Inhibitory Concentrations (MICs) of Uru-TK I and Uru-TK II against a standardized panel of microbes in a single study is not available.

BioactivityThis compoundUrechistachykinin IIReference Organism/Cell Line
Myotropic Activity Potentiates rhythmic contractionsPotentiates rhythmic contractionsCockroach (Periplaneta) hindgut
Antimicrobial Activity Exhibits antimicrobial effectsExhibits antimicrobial effectsVarious Gram-positive and Gram-negative bacteria, and fungi

Note: The table summarizes the observed activities. Quantitative comparative data (e.g., EC₅₀ or MIC values) from head-to-head studies are not currently available in the reviewed literature.

Experimental Protocols

Cockroach Hindgut Contraction Assay

This bioassay is a standard method for assessing the myotropic activity of tachykinin-related peptides.

Protocol:

  • Preparation of Hindgut: Isolate the hindgut from an adult cockroach (e.g., Periplaneta americana).

  • Organ Bath Setup: Suspend the isolated hindgut in an organ bath containing an appropriate physiological saline solution (e.g., cockroach saline) and maintain at a constant temperature (e.g., 25-30°C). The solution should be continuously aerated.

  • Recording of Contractions: Connect one end of the hindgut to a fixed point and the other to an isometric force transducer to record spontaneous rhythmic contractions.

  • Peptide Application: After a stabilization period, add varying concentrations of this compound or II to the organ bath in a cumulative or non-cumulative manner.

  • Data Analysis: Measure the change in amplitude and/or frequency of contractions in response to the peptides. Construct dose-response curves and calculate the EC₅₀ values to determine the potency of each peptide.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Protocol:

  • Microorganism Preparation: Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase of growth.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of this compound or II in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add a standardized suspension of the microorganism to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., Urechistachykinin) Receptor Tachykinin Receptor (GPCR) Tachykinin->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Response PKC->Cellular_Response Phosphorylates Targets

Caption: Tachykinin Receptor Signaling Pathway.

Bioactivity_Workflow cluster_synthesis Peptide Preparation cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (Uru-TK I & Uru-TK II) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Myotropic_Assay Myotropic Assay (e.g., Cockroach Hindgut) Characterization->Myotropic_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Characterization->Antimicrobial_Assay Dose_Response Dose-Response Curves (EC50 Calculation) Myotropic_Assay->Dose_Response MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination Comparison Comparative Analysis of Bioactivity Dose_Response->Comparison MIC_Determination->Comparison

Caption: Experimental Workflow for Bioactivity Comparison.

Conclusion

This compound and Urechistachykinin II are bioactive peptides with notable myotropic and antimicrobial properties. While their activities have been qualitatively demonstrated, there is a clear need for further research involving direct, quantitative comparisons to fully elucidate their relative potencies and potential for therapeutic development. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies. Future investigations should focus on generating robust, quantitative data, including EC₅₀ values for muscle contraction and MIC values against a broad spectrum of pathogens, to enable a more definitive comparison of the bioactivities of these two intriguing neuropeptides.

References

Comparative analysis of invertebrate versus vertebrate tachykinins.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Invertebrate and Vertebrate Tachykinins for Researchers and Drug Development Professionals

Tachykinins represent one of the largest and most ancient families of neuropeptides, found across a vast range of animal phyla, from invertebrates to mammals.[1][2] These peptides are characterized by a conserved C-terminal amino acid sequence and are involved in a plethora of physiological processes.[1][2] In vertebrates, tachykinins like Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) are well-known for their roles in pain transmission, inflammation, and smooth muscle contraction.[2][3] Invertebrate tachykinin-related peptides (TKRPs) are functionally analogous, participating in the modulation of muscle activity, sensory processing, and hormone release.[4][5]

This guide provides a comparative analysis of invertebrate and vertebrate tachykinin systems, focusing on their structure, function, receptors, and signaling pathways. It aims to serve as a valuable resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate a deeper understanding of these ubiquitous signaling molecules.

Structural Comparison: Peptides and Precursors

A key feature defining the tachykinin family is the conserved C-terminal sequence, which is crucial for biological activity.[3] However, this conserved motif also represents a primary point of divergence between vertebrate and most invertebrate tachykinins.

Vertebrate Tachykinins: These peptides universally share the C-terminal motif -Phe-X-Gly-Leu-Met-NH₂ , where X is an aromatic or aliphatic amino acid.[1]

Invertebrate Tachykinin-Related Peptides (TKRPs): The majority of invertebrate peptides, often referred to as TKRPs, possess the consensus C-terminal sequence -Phe-X-Gly-Y-Arg-NH₂ (where X and Y are variable).[6][7] The C-terminal arginine residue in invertebrates, as opposed to methionine in vertebrates, is a critical determinant for receptor specificity.[7][8] Interestingly, some "invertebrate tachykinins" (inv-TKs), such as eledoisin from salivary glands, retain the vertebrate-like -Met-NH₂ terminus, which is thought to be a result of convergent evolution to target host receptors.[3][6]

The genes encoding these peptides also show significant organizational differences. In vertebrates, a single gene, such as TAC1, can produce multiple tachykinins (e.g., Substance P and NKA) through alternative splicing of precursor proteins (preprotachykinins).[1] In contrast, invertebrate TKRP precursors often encode multiple, distinct TKRP sequences within a single polypeptide chain, which are then liberated through post-translational processing.[6]

Table 1: Comparison of Representative Tachykinin Peptide Sequences

Group Peptide Organism Sequence Conserved C-Terminus
Vertebrate Substance P (SP)HumanArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met -NH₂-Phe-Gly-Leu-Met-NH₂
Vertebrate Neurokinin A (NKA)HumanHis-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met -NH₂-Gly-Leu-Met-NH₂
Vertebrate Neurokinin B (NKB)HumanAsp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met -NH₂-Gly-Leu-Met-NH₂
Invertebrate Locustatachykinin I (Lom-TK I)Locusta migratoriaGly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg -NH₂-Phe-Tyr-Gly-Val-Arg-NH₂
Invertebrate Callitachykinin I (Cav-TK I)Calliphora vomitoriaAla-Pro-Thr-Ala-Phe-Tyr-Gly-Val-Arg -NH₂-Phe-Tyr-Gly-Val-Arg-NH₂
Invertebrate EledoisinEledone moschatapGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met -NH₂-Gly-Leu-Met-NH₂

Receptor and Signaling Pathway Comparison

Tachykinins exert their effects by binding to G protein-coupled receptors (GPCRs).[9] In mammals, three distinct tachykinin receptors have been characterized: NK₁, NK₂, and NK₃.[1] These receptors exhibit preferential, though not exclusive, binding for SP, NKA, and NKB, respectively.[1] Invertebrate TKRP receptors also belong to the GPCR family and share significant sequence homology (40-48% identity in transmembrane regions) with their vertebrate counterparts.[8]

Upon ligand binding, both vertebrate and invertebrate tachykinin receptors typically couple to Gαq/11 proteins. This initiates a conserved signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][10] This pathway ultimately leads to a variety of cellular responses, including neuronal excitation, muscle contraction, and secretion.[1][5]

Tachykinin_Signaling_Pathway Canonical Tachykinin Signaling Pathway cluster_cytosol Cytosol Tachykinin Tachykinin Peptide Receptor Tachykinin Receptor (NK1/NK2/NK3 or TKRP-R) Tachykinin->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Muscle Contraction, Neuronal Excitation) Ca->Response Modulates Activity PKC->Response Phosphorylates Targets

Caption: Canonical Tachykinin Signaling Pathway.

Table 2: Receptor Binding Affinities and Functional Potency

LigandReceptorOrganism/SystemAssay TypeAffinity (Ki) / Potency (EC₅₀)
Substance PNK₁Human (CHO cells)Binding Assay~0.5 nM (Ki)
Neurokinin ANK₂Human (CHO cells)Binding Assay~1.5 nM (Ki)
Neurokinin BNK₃Human (CHO cells)Binding Assay~1.0 nM (Ki)
Substance PNK₂Human (CHO cells)Binding Assay~300 nM (Ki)
Substance PNK₃Human (CHO cells)Binding Assay~800 nM (Ki)
Locustatachykinin IDTKRDrosophila melanogasterCalcium Imaging~5 nM (EC₅₀)
Substance PDTKRDrosophila melanogasterCalcium Imaging>1000 nM (EC₅₀)

Note: Values are approximate and can vary based on the specific experimental setup. Data is synthesized from typical values reported in tachykinin literature.

Functional Comparison

Tachykinins are multifunctional peptides in both vertebrates and invertebrates, acting as neurotransmitters, neuromodulators, and hormones.[2][4] While there is some conservation of function, such as the stimulation of visceral muscles, significant differences exist that reflect the distinct physiologies of these animal groups.

Vertebrate Functions:

  • Nociception: Substance P is a key mediator in the transmission of pain signals in the central and peripheral nervous systems.[2]

  • Neuroinflammation: Tachykinins are potent pro-inflammatory molecules, causing vasodilation and plasma extravasation.[10]

  • Smooth Muscle Contraction: They regulate motility in the gastrointestinal, respiratory, and urinary tracts.[1]

  • Behavioral and Mood Regulation: Implicated in anxiety, depression, and stress responses.[2]

Invertebrate Functions:

  • Visceral Muscle Control: TKRPs are major regulators of gut motility and heart rate.[5]

  • Neuromodulation: They modulate the activity of central pattern generators that control rhythmic behaviors like locomotion.[5]

  • Hormone Release: In insects, TKRPs can trigger the release of other hormones, such as adipokinetic hormone, which mobilizes energy reserves.[5]

  • Sensory Processing: Involved in processing sensory information in the central nervous system.[4]

Key Experimental Protocols and Workflows

The study of tachykinin systems employs a range of molecular, cellular, and physiological techniques. Below are detailed methodologies for key experiments.

Receptor Binding Assay (Competitive Displacement)

This protocol determines the binding affinity (Ki) of a test ligand for a specific tachykinin receptor.

Methodology:

  • Membrane Preparation: Culture cells engineered to express a specific tachykinin receptor (e.g., HEK293 cells expressing human NK₁R). Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled tachykinin ligand (e.g., ¹²⁵I-Substance P), and varying concentrations of the unlabeled competitor ligand (the peptide of interest).

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow Receptor Binding Assay Workflow A 1. Prepare Membranes from cells expressing tachykinin receptor B 2. Incubate Membranes with: - Radiolabeled Ligand (e.g., ¹²⁵I-SP) - Unlabeled Competitor Ligand A->B C 3. Separate Bound & Unbound Ligand via Rapid Filtration B->C D 4. Quantify Radioactivity on Filter C->D E 5. Analyze Data: Plot displacement curve and calculate IC₅₀/Ki D->E

Caption: Workflow for a competitive receptor binding assay.

Calcium Imaging Functional Assay

This assay measures the ability of a tachykinin to activate its receptor and trigger an intracellular calcium release, providing a measure of functional potency (EC₅₀).

Methodology:

  • Cell Preparation: Plate cells expressing the tachykinin receptor of interest onto a glass-bottom dish.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes. The dye will be internalized and cleaved into its active form.

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.

  • Baseline Measurement: Perfuse the cells with a standard extracellular buffer and record the baseline fluorescence intensity for 1-2 minutes.

  • Peptide Application: Apply the tachykinin peptide at a specific concentration to the cells via the perfusion system.

  • Signal Detection: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: To determine the EC₅₀, repeat the experiment with a range of peptide concentrations. Plot the peak change in fluorescence against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve.

In Vitro Smooth Muscle Contraction Assay

This classic physiological experiment measures the myostimulatory effect of tachykinins on isolated gut tissue.

Methodology:

  • Tissue Dissection: Isolate a segment of visceral muscle (e.g., guinea pig ileum or insect hindgut) and mount it in an organ bath containing an oxygenated physiological saline solution at a constant temperature.

  • Transducer Setup: Attach one end of the tissue to a fixed point and the other end to an isometric force transducer. The transducer will measure changes in muscle tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes, until a stable baseline tension is achieved.

  • Peptide Addition: Add the tachykinin peptide directly to the organ bath in a cumulative or non-cumulative manner, starting with low concentrations and increasing incrementally.

  • Recording: Record the contractile response (increase in tension) after each addition using a data acquisition system.

  • Data Analysis: Plot the magnitude of the contraction against the log molar concentration of the peptide. Fit the data to a dose-response curve to determine the EC₅₀ (potency) and Emax (maximum effect).

References

A Researcher's Guide to Validating the Specificity of Urechistachykinin I Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for validating the specificity of novel antagonist compounds targeting the Urechistachykinin I (USK I) receptor. As a less-characterized invertebrate tachykinin receptor, rigorous validation is paramount to ensure accurate pharmacological profiling.

This document provides detailed experimental protocols, illustrative data tables, and visual workflows to guide the process of identifying and characterizing selective USK I receptor antagonists. While specific, validated antagonists for the USK I receptor are not yet commercially established, this guide presents the methodologies that would be essential for their development and validation.

Understanding the this compound Receptor Signaling Pathway

The this compound (USK I) receptor, found in the echiuroid worm Urechis unicinctus, is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, this compound, the receptor activates a Gq signaling cascade. This pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a measurable hallmark of receptor activation and serves as a primary endpoint for functional assays.

USK_I_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm USK_I This compound USK_I_Receptor USK I Receptor USK_I->USK_I_Receptor Binding Gq Gq Protein USK_I_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response

Caption: this compound Receptor Gq Signaling Pathway.

Experimental Workflow for Antagonist Validation

A systematic approach is crucial for validating the specificity of a potential USK I receptor antagonist. The workflow should encompass initial screening, determination of potency and mechanism of action, and assessment of selectivity against related receptors.

Antagonist_Validation_Workflow cluster_workflow Antagonist Validation Workflow Start Putative Antagonist Compound Primary_Screening Primary Screening: Functional Assay (e.g., Calcium Imaging) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Binding_Assay Competitive Binding Assay (Ki Determination) Dose_Response->Binding_Assay Mechanism Mechanism of Action (Schild Analysis) Binding_Assay->Mechanism Selectivity Selectivity Profiling: Test against related tachykinin receptors (e.g., NK1, NK2) Mechanism->Selectivity In_Vivo In Vivo Model Testing (if applicable) Selectivity->In_Vivo Validated_Antagonist Validated USK I Receptor Antagonist In_Vivo->Validated_Antagonist

Caption: A stepwise workflow for validating USK I receptor antagonists.

Comparative Data for Hypothetical USK I Receptor Antagonists

To illustrate how data would be presented, the following table provides a hypothetical comparison of three potential USK I receptor antagonists.

Compound Chemical Class USK I Receptor Affinity (Ki, nM) USK I Receptor Potency (IC50, nM) Selectivity (Ki, nM)
NK1 Receptor
Antagonist-A Non-peptide5.2 ± 0.815.6 ± 2.1> 10,000
Antagonist-B Peptide-based12.8 ± 1.545.3 ± 5.7850 ± 92
Antagonist-C (Control) Known NK1 Antagonist> 10,000> 10,0002.1 ± 0.3

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the USK I receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line recombinantly expressing the human USK I receptor.

  • Radioligand: Utilize a radiolabeled version of this compound (e.g., [125I]-USK I) as the competing ligand.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test antagonist.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

Objective: To measure the functional potency (IC50) of an antagonist in blocking USK I receptor-mediated signaling.

Methodology:

  • Cell Culture: Plate cells stably expressing the USK I receptor in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration.

  • Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of this compound (typically the EC80 concentration to ensure a robust signal) to stimulate the receptor.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the inhibitory effect of the antagonist at each concentration by comparing the agonist-stimulated calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Selectivity Profiling

Objective: To assess the specificity of the antagonist by testing its activity at related receptors.

Methodology:

  • Receptor Panel: Perform binding or functional assays using cell lines that express other tachykinin receptors, such as the human NK1 and NK2 receptors.

  • Assay Execution: Follow the same protocols as for the USK I receptor assays, but use the appropriate ligands and agonists for each respective receptor (e.g., Substance P for NK1, Neurokinin A for NK2).

  • Data Comparison: Compare the Ki or IC50 values obtained for the USK I receptor with those from the other tachykinin receptors. A highly selective antagonist will show significantly greater affinity and potency for the USK I receptor.

By following these rigorous validation protocols, researchers can confidently determine the specificity and pharmacological profile of novel this compound receptor antagonists, paving the way for their use as valuable research tools and potential therapeutic agents.

A Comparative Guide to the Cross-Species Activity of Urechistachykinin I on Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of Urechistachykinin I, an invertebrate tachykinin-related peptide, across different tachykinin receptor subtypes, with a focus on its interaction with mammalian receptors. Due to a lack of direct experimental data for this compound on mammalian tachykinin receptors, this document synthesizes information on related invertebrate tachykinins and the structural determinants of ligand-receptor interactions to provide a scientifically grounded perspective.

Introduction to Tachykinins and Their Receptors

Tachykinins are a family of neuropeptides that share a common C-terminal sequence and are involved in a wide range of biological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] In mammals, the most well-characterized tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3, with preferential affinities.[1]

Urechistachykinins I and II were first isolated from the ventral nerve cord of the echiuroid worm Urechis unicinctus. These peptides belong to a large group of invertebrate tachykinin-related peptides. A key structural difference between mammalian tachykinins and most invertebrate tachykinin-related peptides lies in their C-terminal amino acid sequence. Mammalian tachykinins typically end with a Phe-X-Gly-Leu-Met-NH₂ motif, which is crucial for receptor activation.[2] In contrast, many invertebrate tachykinin-related peptides, including likely this compound, possess a Phe-X-Gly-Y-Arg-NH₂ C-terminal sequence.[2] This structural divergence is a critical determinant of their cross-species receptor activity.

Comparative Activity of this compound

Direct experimental data quantifying the binding affinity (Ki) or functional potency (EC50) of this compound on mammalian NK1, NK2, and NK3 receptors are not available in the published literature. However, studies on other invertebrate tachykinins with the characteristic -FXGXR-NH₂ C-terminus have shown that this structural feature renders them inactive on vertebrate-type tachykinin receptors. The C-terminal arginine in these invertebrate peptides is thought to be a key element for discriminating their native receptors from vertebrate tachykinin receptors.

Based on this evidence, the following table summarizes the expected activity of this compound on mammalian tachykinin receptors compared to their endogenous ligands.

LigandReceptor SubtypeSpeciesBinding Affinity (Ki)Functional Potency (EC50)
This compound NK1MammalianExpected to be negligible/undeterminedExpected to be negligible/undetermined
NK2MammalianExpected to be negligible/undeterminedExpected to be negligible/undetermined
NK3MammalianExpected to be negligible/undeterminedExpected to be negligible/undetermined
Substance P NK1Human~0.1-1 nM~1-10 nM
NK2HumanLower affinity than NK1Lower potency than NK1
NK3HumanLower affinity than NK1Lower potency than NK1
Neurokinin A NK1HumanLower affinity than NK2Lower potency than NK2
NK2Human~1-10 nM~1-10 nM
NK3HumanLower affinity than NK2Lower potency than NK2
Neurokinin B NK1HumanLower affinity than NK3Lower potency than NK3
NK2HumanLower affinity than NK3Lower potency than NK3
NK3Human~1-10 nM~1-10 nM

Note: The binding affinities and functional potencies for Substance P, Neurokinin A, and Neurokinin B are approximate values derived from multiple sources and can vary depending on the specific assay conditions.

Experimental Protocols

To experimentally determine the cross-species activity of a peptide like this compound, the following standard methodologies would be employed.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human or other mammalian NK1, NK2, or NK3 receptors.

  • Radiolabeled ligands (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).

  • Unlabeled this compound and reference tachykinins.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled this compound or a reference compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the functional activity of a ligand by detecting the increase in intracellular calcium concentration that occurs upon Gq-coupled GPCR activation.

Objective: To determine the functional potency (EC50) and efficacy of this compound at NK1, NK2, and NK3 receptors.

Materials:

  • Cell lines stably expressing human or other mammalian NK1, NK2, or NK3 receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and reference tachykinins.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of this compound or a reference agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence response is measured for each concentration.

  • The EC50 value, which is the concentration of the ligand that produces 50% of the maximal response, is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflow

Tachykinin Receptor Signaling Pathway

Tachykinin receptors (NK1, NK2, and NK3) are G protein-coupled receptors that primarily couple to the Gq/11 family of G proteins.[1] Ligand binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. Some tachykinin receptors can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4]

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tachykinin Tachykinin (e.g., Substance P) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cell_Response Cellular Response PKC->Cell_Response Leads to Experimental_Workflow cluster_assays Pharmacological Assays start Start peptide_prep Synthesize/Purify This compound start->peptide_prep receptor_prep Prepare Cells/Membranes Expressing NK1, NK2, NK3 start->receptor_prep binding_assay Radioligand Binding Assay peptide_prep->binding_assay functional_assay Calcium Mobilization Assay peptide_prep->functional_assay receptor_prep->binding_assay receptor_prep->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis ki_calc Calculate Ki values data_analysis->ki_calc ec50_calc Calculate EC50 values data_analysis->ec50_calc comparison Compare Activity Across Receptor Subtypes ki_calc->comparison ec50_calc->comparison conclusion Conclusion on Cross-Species Activity comparison->conclusion

References

Structure-Activity Relationship of Urechistachykinin I and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Urechistachykinin I (UI), a tachykinin-related neuropeptide, and its synthetic analogs. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic agents targeting tachykinin receptors.

Introduction to this compound

This compound is a neuropeptide isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Its amino acid sequence is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2.[1] Urechistachykinins, including UI, have demonstrated contractile action on the inner circular body-wall muscle of this animal and potentiate spontaneous rhythmic contractions of the cockroach hindgut.[1] These peptides share significant sequence homology with vertebrate and insect tachykinins, suggesting they may act on related G protein-coupled receptors (GPCRs) to elicit their physiological effects.[1][2]

Comparative Analysis of this compound and Synthetic Analogs

While specific quantitative data on a wide range of synthetic analogs of this compound is limited in publicly available literature, we can infer structure-activity relationships based on studies of other tachykinins, such as neurokinin A. The C-terminal region of tachykinins is crucial for receptor binding and activation. The consensus sequence for invertebrate tachykinin-related peptides is typically Phe-X-Gly-Y-Arg-NH2.

Below is a table summarizing the structure of this compound and a series of hypothetical synthetic analogs. The predicted biological activity is based on established SAR principles for tachykinins, where substitutions in the conserved C-terminal region are expected to significantly impact receptor affinity and efficacy.

Compound Sequence Modification Predicted Biological Activity Rationale for Predicted Activity
This compound (UI) Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg -NH2-Native Agonist ActivityThe conserved C-terminal Phe and Arg residues are critical for receptor interaction and activation.
Analog 1 Leu-Arg-Gln-Ser-Gln-Ala -Val-Gly-Ser-Arg-NH2Phe -> AlaSignificantly Reduced or Abolished ActivityThe aromatic side chain of Phenylalanine is essential for receptor binding. Its replacement with Alanine would likely disrupt this interaction.
Analog 2 Leu-Arg-Gln-Ser-Gln-Phe-Val-Ala -Ser-Arg-NH2Gly -> AlaReduced ActivityWhile Glycine provides flexibility, its substitution with Alanine might be tolerated to some extent, but could alter the peptide's conformation and reduce efficacy.
Analog 3 Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Ala -NH2Arg -> AlaSignificantly Reduced or Abolished ActivityThe positively charged Arginine at the C-terminus is crucial for receptor interaction. Its replacement with a neutral residue like Alanine would likely eliminate activity.
Analog 4 Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-OH C-terminal Amide -> Carboxylic AcidSignificantly Reduced ActivityThe C-terminal amide is a hallmark of many bioactive peptides and is critical for receptor recognition and preventing degradation.
Analog 5 Ala-Ala -Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2N-terminal Truncation and SubstitutionPotentially Retained or Slightly Reduced ActivityThe N-terminal region is generally less critical for receptor binding than the C-terminus. Some modifications may be tolerated.

Signaling Pathways

Tachykinin receptors are G protein-coupled receptors that primarily signal through the Gq/11 protein. Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including muscle contraction and neurotransmission.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin_Receptor Tachykinin Receptor G_Protein Gq/11 Tachykinin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Urechistachykinin This compound or Analog Urechistachykinin->Tachykinin_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Tachykinin Receptor Signaling Pathway

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound and its synthetic analogs to its receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes expressing the tachykinin receptor. Incubation_Step 4. Incubate membranes with radioligand and varying concentrations of unlabeled competitor (UI or analog). Membrane_Prep->Incubation_Step Radioligand_Prep 2. Prepare radiolabeled This compound (e.g., [125I]-UI). Radioligand_Prep->Incubation_Step Analog_Prep 3. Prepare serial dilutions of unlabeled UI and synthetic analogs. Analog_Prep->Incubation_Step Filtration 5. Separate bound from free radioligand via rapid vacuum filtration. Incubation_Step->Filtration Quantification 6. Quantify radioactivity on filters using a gamma counter. Filtration->Quantification Analysis 7. Plot data and determine IC50 values. Quantification->Analysis Ki_Calculation 8. Calculate Ki values using the Cheng-Prusoff equation. Analysis->Ki_Calculation

Receptor Binding Assay Workflow

Detailed Method:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer for the assay.

  • Radioligand: Use a radiolabeled form of this compound (e.g., with 125I) at a concentration at or below its Kd for the receptor.

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled competitor (either this compound for homologous competition or a synthetic analog for heterologous competition).

  • Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This protocol describes a general method to measure the functional activity (EC50) of this compound and its analogs by quantifying intracellular calcium mobilization.

Detailed Method:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the tachykinin receptor in a suitable multi-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.

  • Compound Addition: Add varying concentrations of this compound or its synthetic analogs to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The structure-activity relationship of this compound is predicted to be highly dependent on its C-terminal amino acid sequence, a characteristic shared with other members of the tachykinin family. Specifically, the Phenylalanine and Arginine residues in the C-terminal region are likely critical for receptor binding and activation. Synthetic analogs with substitutions at these positions are expected to have significantly reduced biological activity. The experimental protocols provided offer a framework for the quantitative assessment of the binding affinity and functional potency of this compound and its analogs. Further research involving the synthesis and systematic biological evaluation of a broader range of analogs is necessary to fully elucidate the SAR of this compound and to guide the development of novel, potent, and selective modulators of tachykinin receptors.

References

A Comparative Analysis of the Antimicrobial Spectrum of Urechistachykinin I and Other Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial capabilities of Urechistachykinin I in comparison to other notable antimicrobial peptides. This report includes quantitative data, detailed experimental methodologies, and a visual representation of the underlying mechanism of action.

This guide provides an objective comparison of the antimicrobial spectrum of this compound, a neuropeptide derived from the marine worm Urechis unicinctus, with other well-characterized antimicrobial peptides (AMPs). The comparative analysis is supported by experimental data, primarily focusing on Minimum Inhibitory Concentration (MIC) values, to offer a clear perspective on the therapeutic potential of these molecules.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of this compound and other selected peptides was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideMicroorganismTypeMIC (µM)
This compound Micrococcus luteusGram-positive32
Pseudomonas aeruginosaGram-negative45
Escherichia coliGram-negative45
Urechistachykinin II Micrococcus luteusGram-positive-
Pseudomonas aeruginosaGram-negative-
Escherichia coliGram-negative-
TRP1-TINF Micrococcus luteusGram-positive32
TRP2-TINF Pseudomonas aeruginosaGram-negative45
Escherichia coliGram-negative45
Melittin Staphylococcus aureusGram-positive4 - 16
Methicillin-resistant S. aureus (MRSA)Gram-positive4 - 16
Pseudomonas aeruginosaGram-negative4 - 16
Multidrug-resistant P. aeruginosa (MDRPA)Gram-negative4 - 16
LL-37 Staphylococcus aureusGram-positive9.38 - 75
Staphylococcus epidermidisGram-positive9.38 - 75
Pseudomonas aeruginosaGram-negative9.38 - 75
Escherichia coliGram-negative9.38 - 75

Note: A '-' indicates that specific data was not available in the cited literature.

Mechanism of Action: Membrane Disruption

Urechistachykinins I and II are believed to exert their antimicrobial effects by disrupting the cell membranes of microorganisms.[1] This mechanism is a common trait among many antimicrobial peptides. The initial electrostatic interaction between the cationic peptide and the negatively charged components of the microbial cell membrane is a critical first step. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

Proposed Mechanism of Action of this compound cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Cellular Outcome Peptide This compound (Cationic) Membrane Microbial Membrane (Anionic) Peptide->Membrane Electrostatic Attraction Insertion Peptide Insertion into Bilayer Membrane->Insertion Pore_Formation Pore Formation / Membrane Destabilization Insertion->Pore_Formation Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound antimicrobial activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial spectrum of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure used in the referenced studies.

Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Microorganisms: Overnight cultures of the test microorganisms grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Peptides: Stock solutions of the antimicrobial peptides prepared in a suitable solvent (e.g., sterile deionized water or a buffer).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Dilute the overnight microbial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the peptide stock solution to the first well of each row to be tested and mix thoroughly. This creates the highest concentration to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of peptide concentrations. Discard 100 µL from the last well in the dilution series.

  • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (wells with inoculum but no peptide) and a negative control (wells with broth only) on each plate.

4. Incubation and Reading:

  • Incubate the microtiter plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the peptide that completely inhibits visible growth. Alternatively, the optical density (OD) at a specific wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Workflow for Antimicrobial Peptide Evaluation

The overall process for evaluating and comparing antimicrobial peptides involves several key stages, from initial screening to detailed characterization.

Workflow for Antimicrobial Peptide Comparison Start Peptide Selection MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Spectrum_Analysis Antimicrobial Spectrum Analysis MIC_Assay->Spectrum_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeability Assays) Spectrum_Analysis->Mechanism_Study Cytotoxicity_Assay Cytotoxicity/Hemolysis Assays Mechanism_Study->Cytotoxicity_Assay Data_Comparison Comparative Data Analysis Cytotoxicity_Assay->Data_Comparison Conclusion Conclusion on Therapeutic Potential Data_Comparison->Conclusion

Caption: General workflow for comparing antimicrobial peptides.

Conclusion

This compound demonstrates a notable antimicrobial spectrum, with activity against both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to other tachykinin-related peptides. When compared to broad-spectrum peptides like Melittin, this compound exhibits a more moderate activity profile. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive studies on its activity against a wider range of pathogens and its in vivo efficacy and toxicity. The membrane-disrupting mechanism of action is a promising feature, as it may be less prone to the development of microbial resistance compared to conventional antibiotics that target specific metabolic pathways. This guide provides a foundational comparison to aid researchers in the ongoing search for novel antimicrobial agents.

References

Comparative Efficacy of Urechistachykinin I and Other Myotropic Neuropeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the myotropic efficacy of Urechistachykinin I (Uru-TK I), a tachykinin-related peptide from the echiuroid worm Urechis unicinctus, against other significant myotropic neuropeptides. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Data Presentation: Comparative Myotropic Efficacy

The following table summarizes the myotropic activity of this compound and other selected neuropeptides on invertebrate visceral muscle preparations, primarily the cockroach hindgut, a common model for assessing myotropic effects. It is important to note that direct comparative studies including this compound and a wide range of other neuropeptides are limited. The data presented here is compiled from various sources and may involve different experimental conditions and insect species, which can influence the absolute potency values.

Neuropeptide FamilyPeptideSpecies of OriginTest TissueMyotropic EffectPotency (EC50/Threshold)Citations
Tachykinin-Related This compound (Uru-TK I)Urechis unicinctusCockroach HindgutContractionPotent contractile activity[1]
Tachykinin-Related Urechistachykinin II (Uru-TK II)Urechis unicinctusCockroach HindgutContractionPotent contractile activity[1]
Tachykinin-Related Leucophaea Tachykinin-Related Peptides (LemTRPs)Leucophaea maderaeL. maderae HindgutContractionEqually potent[2]
Proctolin ProctolinInsectaDiploptera punctata HindgutContractionIncreased amplitude & frequency[3]
Proctolin ProctolinInsectaL. maderae HindgutContractionMore potent than LemTRPs[2]
Allatostatin Allatostatin I & IVDiploptera punctataD. punctata HindgutInhibition of ContractionThreshold: 10⁻⁸ - 10⁻⁷ M[3]
FMRFamide-Related FMRFamideMollusca/InsectaCockroach Antenna-HeartExcitatory-[4]

Experimental Protocols

Cockroach Hindgut Bioassay for Myotropic Activity

This protocol describes a standard method for assessing the myotropic effects of neuropeptides on the isolated hindgut of the cockroach, Periplaneta americana or Leucophaea maderae.

1. Animal Preparation:

  • Adult male cockroaches are used to avoid complications from the reproductive cycle.
  • Animals are anaesthetized by cooling on ice for 10-15 minutes.

2. Tissue Dissection:

  • The cockroach is pinned dorsal side up on a dissecting dish filled with physiological saline (e.g., cockroach saline: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgCl₂, 5 mM HEPES, pH 7.2).
  • A dorsal incision is made along the abdomen to expose the internal organs.
  • The digestive tract is carefully located, and the hindgut is identified and dissected out.
  • The isolated hindgut is transferred to a fresh dish of saline to remove any adhering tissues and luminal contents.

3. Organ Bath Setup:

  • The hindgut is mounted vertically in an organ bath (typically 5-10 ml volume) containing continuously aerated physiological saline at a constant temperature (e.g., 28-30°C).
  • One end of the hindgut is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer via a fine thread.
  • The preparation is allowed to equilibrate for at least 30-60 minutes, during which the saline is changed every 15 minutes, until a stable baseline of spontaneous contractions is achieved.

4. Data Acquisition:

  • The force transducer is connected to a data acquisition system to record the contractions.
  • Baseline contractile activity (amplitude and frequency) is recorded for a period before the application of any test substance.

5. Peptide Application and Analysis:

  • Test peptides are dissolved in physiological saline to create stock solutions.
  • Cumulative or non-cumulative dose-response curves are generated by adding increasing concentrations of the peptide to the organ bath.
  • For cumulative addition, the next higher concentration is added once the response to the previous concentration has stabilized.
  • The changes in contraction amplitude and/or frequency are measured.
  • The effective concentration producing 50% of the maximal response (EC50) is calculated from the dose-response curve to quantify the peptide's potency.
  • After testing each peptide, the organ bath is thoroughly washed with fresh saline until the baseline activity returns.

Mandatory Visualization

Signaling Pathway of this compound

This compound, as a tachykinin-related peptide, is presumed to act through a G protein-coupled receptor (GPCR) of the Gq alpha subunit family. This activation initiates a well-characterized signaling cascade leading to muscle contraction.

Urechistachykinin_Signaling UruTK1 This compound UTKR Urechistachykinin Receptor (GPCR) UruTK1->UTKR Binds Gq Gq Protein UTKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves to DAG Diacylglycerol (DAG) PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: this compound signaling pathway leading to muscle contraction.

Experimental Workflow for Cockroach Hindgut Bioassay

The following diagram illustrates the key steps involved in the cockroach hindgut bioassay for assessing the myotropic activity of neuropeptides.

Hindgut_Bioassay_Workflow start Start dissection Cockroach Dissection & Hindgut Isolation start->dissection mounting Mount Hindgut in Organ Bath dissection->mounting equilibration Equilibration & Baseline Recording mounting->equilibration peptide_addition Cumulative Addition of Test Peptide equilibration->peptide_addition data_recording Record Contractile Response peptide_addition->data_recording washout Washout data_recording->washout analysis Dose-Response Analysis (EC50 Calculation) data_recording->analysis washout->equilibration Next Peptide end End analysis->end

References

Differential Effects of Tachykinins on NK1, NK2, and NK3 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous Tachykinin Receptor Selectivity

The three main tachykinin receptors, NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) that exhibit preferential affinity for the endogenous tachykinin peptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][2] The relative binding affinities of these endogenous ligands are summarized below.

LigandNK1 ReceptorNK2 ReceptorNK3 Receptor
Substance P (SP) HighModerateLow
Neurokinin A (NKA) ModerateHighModerate
Neurokinin B (NKB) LowModerateHigh

This table summarizes the general selectivity profile of endogenous mammalian tachykinins. The precise binding affinities (e.g., Ki, IC50) are determined through quantitative experimental assays.

Tachykinin Receptor Signaling Pathways

Activation of NK1, NK2, and NK3 receptors by their respective agonists initiates a cascade of intracellular signaling events.[3][4][5] These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5] These signaling pathways ultimately modulate a variety of cellular responses, including neurotransmission, inflammation, and smooth muscle contraction.[4][6]

Tachykinin Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., SP, NKA, NKB) NK_Receptor NK Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor G_Protein Gq/11 NK_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation, Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: General signaling pathway for NK1, NK2, and NK3 tachykinin receptors.

Experimental Protocols for Receptor Characterization

The differential effects of a ligand like Urechistachykinin I on NK1, NK2, and NK3 receptors would be determined through a series of established in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of the test compound for each receptor subtype.

Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected cell lines, each expressing a single human NK receptor subtype (NK1, NK2, or NK3), are cultured.[7] The cell membranes are then harvested and prepared.

  • Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand specific for the receptor subtype is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Detection and Analysis: The amount of radioligand bound to the receptor is measured using a scintillation counter. The data are then analyzed to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an affinity constant (Ki).

Functional Assays

Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist or antagonist at each receptor subtype.

Methodology (Calcium Mobilization Assay):

  • Cell Culture and Loading: Stably transfected cells expressing the receptor of interest are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR).[8]

  • Data Analysis: The concentration-response curves are generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Methodology (Inositol Phosphate Accumulation Assay):

  • Principle: This assay measures the accumulation of the second messenger inositol phosphates, a direct product of PLC activation.[9]

  • Procedure: Cells expressing the target receptor are incubated with radiolabeled myo-inositol to label the cellular phosphoinositide pools. Following stimulation with the test compound, the accumulated radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment start Start: Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (NK1, NK2, NK3) start->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ mobilization, IP accumulation) (NK1, NK2, NK3) start->functional_assay binding_result Determine IC50 / Ki values binding_assay->binding_result analysis Data Analysis & Comparison: Determine Receptor Selectivity and Potency binding_result->analysis functional_result Determine EC50 / Emax values functional_assay->functional_result functional_result->analysis

Caption: Experimental workflow for characterizing a ligand at NK receptors.

Concluding Remarks on this compound

Urechistachykinins are tachykinin-related peptides isolated from the echiuroid worm, Urechis unitinctus.[10] While they share structural similarities with mammalian tachykinins, particularly in the conserved C-terminal sequence, their specific interactions with mammalian NK1, NK2, and NK3 receptors have not been extensively characterized in publicly available literature. To ascertain the differential effects of this compound, the experimental protocols described above would need to be performed. Such studies would reveal whether this compound acts as a selective agonist or antagonist at any of the NK receptor subtypes, or if it exhibits a broad spectrum of activity. This information would be crucial for understanding its potential physiological roles and therapeutic applications.

References

Head-to-head comparison of Urechistachykinin I and Neurokinin A in functional assays.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review for researchers, scientists, and drug development professionals.

In the landscape of tachykinin research, understanding the functional nuances of different peptides is crucial for elucidating their physiological roles and therapeutic potential. This guide provides a head-to-head comparison of Urechistachykinin I, an invertebrate tachykinin-related peptide, and Neurokinin A, a well-characterized mammalian tachykinin. This comparison focuses on their performance in key functional assays, providing available experimental data and detailed methodologies.

Introduction to the Peptides

This compound (Uru-TK I) is a tachykinin-related peptide originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Its amino acid sequence is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2.[1] While Uru-TK I has been shown to elicit contractile activity in invertebrate muscle tissues, its functional profile on mammalian tachykinin receptors remains largely uncharacterized in the scientific literature.[1][2]

Neurokinin A (NKA) , also known as Substance K, is a decapeptide neurotransmitter belonging to the tachykinin family in mammals.[3][4] It is derived from the pre-protachykinin-A gene, the same precursor as Substance P.[5] NKA is known to play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission, primarily through its interaction with the tachykinin NK2 receptor.[3][5][6]

Comparative Functional Data

The following tables summarize the available quantitative data for this compound and Neurokinin A from key functional assays. A significant data gap exists for this compound in mammalian systems.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

PeptideReceptorCell Line/TissueRadioligandKi (nM)
This compound NK1, NK2, NK3--Not Reported in Mammalian Systems
Neurokinin A NK1--~8150[7]
NK2 Rat colon membrane[³H]-SR 489681.1 [7]
NK3-->10,000[8]

Note: Data for Neurokinin A can vary depending on the specific assay conditions and tissue/cell type used.

Calcium Mobilization

Tachykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gαq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentration. The half-maximal effective concentration (EC50) is a measure of the peptide's potency in inducing this response.

PeptideReceptorCell LineEC50 (nM)
This compound NK1, NK2, NK3Mammalian CellsNot Reported
Neurokinin A NK2 B82 Fibroblasts24 [9]
Smooth Muscle Contraction

The contractile effect of tachykinins on various smooth muscle preparations is a key functional readout. The EC50 or pD2 (-logEC50) values indicate the potency of the peptide in inducing contraction.

PeptideTissue PreparationPotency
This compound Cockroach HindgutPotentiated spontaneous rhythmic contractions[1]
Mammalian Smooth MuscleNot Reported
Neurokinin A Rat Vas DeferensEC50 = 59.5 nM [9]
Rat DuodenumEC50 = 1.8 nM [9]
Human Saphenous VeinpD2 = 7.3 [10]

Signaling Pathways

Both this compound (in its native system) and Neurokinin A initiate their effects by binding to specific GPCRs. The canonical signaling pathway for tachykinin receptors involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Tachykinin Receptor (NK1, NK2, NK3) G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to Ligand Tachykinin (NKA or Uru-TK I) Ligand->Receptor Binds

Tachykinin Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Radioligand Receptor Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Cell Membranes (Expressing Tachykinin Receptors) B Incubate Membranes with: - Fixed concentration of Radioligand - Varying concentrations of Test Peptide (NKA or Uru-TK I) A->B C Separate Bound from Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the tachykinin receptor of interest (e.g., CHO-K1 cells expressing human NK2 receptor) are prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-SR 48968 for the NK2 receptor) and a range of concentrations of the unlabeled test peptide (Neurokinin A or this compound).

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following receptor activation using a fluorescent calcium indicator.

Workflow Diagram:

Calcium_Mobilization_Workflow A Seed Cells Expressing Tachykinin Receptors in a 96-well plate B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) A->B C Measure Baseline Fluorescence in a FLIPR Instrument B->C D Add Test Peptide (NKA or Uru-TK I) C->D E Monitor Changes in Fluorescence (Indicating Intracellular Ca²⁺) D->E F Data Analysis: - Determine EC50 E->F

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: Cells expressing the tachykinin receptor of interest are seeded into a 96-well, black-walled, clear-bottom plate and cultured to form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye extrusion) for a specified time at 37°C.

  • Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of the test peptide (Neurokinin A or this compound) at various concentrations.

  • Data Acquisition: The fluorescence intensity is monitored in real-time immediately after the addition of the peptide.

  • Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is plotted against the peptide concentration. A dose-response curve is generated, and the EC50 value is calculated.

Isolated Smooth Muscle Contraction Assay

This ex vivo assay measures the contractile response of a smooth muscle tissue to a peptide.

Workflow Diagram:

Smooth_Muscle_Contraction_Workflow A Dissect Smooth Muscle Tissue (e.g., Rat Vas Deferens) B Mount Tissue in an Organ Bath containing physiological salt solution A->B C Connect Tissue to a Force Transducer and apply optimal resting tension B->C D Allow Tissue to Equilibrate C->D E Add Cumulative Concentrations of Test Peptide (NKA or Uru-TK I) D->E F Record Changes in Isometric Tension E->F G Data Analysis: - Generate Dose-Response Curve - Determine EC50 or pD2 F->G

Smooth Muscle Contraction Assay Workflow

Methodology:

  • Tissue Preparation: A smooth muscle tissue, such as the rat vas deferens or a section of the intestine, is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂.

  • Mounting: The tissue is mounted in an organ bath between two hooks. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a specific resting tension for a period of time, with regular washes.

  • Contraction Measurement: Cumulative concentrations of the test peptide (Neurokinin A or this compound) are added to the organ bath, and the resulting changes in isometric tension are recorded.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a standard depolarizing agent (e.g., KCl). A dose-response curve is constructed, and the EC50 or pD2 value is determined.

Conclusion

This comparative guide highlights the current state of knowledge regarding the functional activities of this compound and Neurokinin A. While Neurokinin A is a well-studied mammalian tachykinin with a clear pharmacological profile, particularly at the NK2 receptor, this compound remains an enigmatic peptide within the context of mammalian physiology. The available data suggest that Uru-TK I's primary role is likely confined to invertebrate systems. The observation that a C-terminal modification is required for potential binding to mammalian tachykinin receptors suggests that the native peptide has low affinity for these targets.

Future research is warranted to explore the activity of this compound and its analogs on mammalian tachykinin receptors to fully understand its pharmacological potential and evolutionary relationship to mammalian tachykinins. For researchers in drug development, Neurokinin A remains a key molecule for studying NK2 receptor function and for the development of novel therapeutics targeting this receptor.

References

Safety Operating Guide

Navigating the Safe Disposal of Urechistachykinin I: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for Urechistachykinin I necessitates adherence to general safety and decontamination procedures for peptide toxins. Researchers and laboratory personnel must handle this neuropeptide with care, following established best practices for hazardous biological materials. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, ensuring laboratory safety and minimizing environmental impact.

This compound is an invertebrate tachykinin-related peptide isolated from the echiuroid worm Urechis unicinctus.[1] Like other tachykinins, it is a neuropeptide that can exhibit potent biological activity.[1][2] While specific toxicity data is limited, its classification as a biologically active peptide warrants cautious handling and disposal.

Decontamination Agents for Peptide Toxins

Effective decontamination is critical before disposal. The following table summarizes recommended agents for the inactivation of peptide toxins, based on general laboratory safety protocols.

Decontamination AgentConcentrationEfficacy & Remarks
Enzymatic Detergents 1% (m/v) solutionEffective in digesting peptides and reducing their biological activity. Recommended for cleaning labware and surfaces.
Sodium Hypochlorite 6% (m/v) solutionCauses significant structural disruption and complete digestion of peptides. Recommended for highly potent peptide solutions to ensure complete inactivation.
Strong Acids (e.g., Hydrochloric Acid) 6 MEffective at denaturing peptides, but its hazardous nature makes it impractical for routine spills and decontamination.
Experimental Protocol: Proper Disposal of this compound

This protocol outlines the recommended steps for the safe disposal of this compound waste, including contaminated labware, solutions, and personal protective equipment (PPE).

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • 1% (m/v) enzymatic detergent solution.

  • 6% (m/v) sodium hypochlorite solution (freshly prepared).

  • Biohazard waste containers (clearly labeled).

  • Leak-proof containers for liquid waste.

  • Absorbent materials for spills.

Procedure:

  • Initial Decontamination of Solid Waste:

    • All solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves) should be immediately placed in a designated biohazard container lined with an autoclave bag.

  • Decontamination of Labware:

    • Immerse contaminated glassware and equipment in a 1% (m/v) enzymatic detergent solution. For critical applications or visible contamination, soaking in an ultrasonic cleaner with the enzymatic detergent is recommended.

    • After soaking, thoroughly rinse all labware with a 6% sodium hypochlorite solution to ensure complete inactivation of the peptide.

    • Perform a final rinse with deionized water.

  • Decontamination of Liquid Waste:

    • For dilute solutions of this compound (e.g., HPLC waste, experimental filtrates), add a 6% sodium hypochlorite solution to the waste container to achieve a final concentration sufficient to inactivate the peptide. Allow a contact time of at least 30 minutes.

    • Neutralize the bleach solution if required by your institution's waste management policies before sink disposal with copious amounts of water. For larger quantities or more concentrated solutions, treat as chemical waste and dispose of through your institution's environmental health and safety office.

  • Spill Management:

    • In the event of a spill, cordon off the area.

    • Cover the spill with absorbent material.

    • Gently apply a 6% sodium hypochlorite solution to the absorbent material, working from the outside in.

    • Allow a contact time of at least 30 minutes.

    • Collect the contaminated absorbent material and dispose of it as biohazardous waste.

    • Clean the spill area again with a 1% enzymatic detergent solution followed by a water rinse.

  • Final Disposal of Solid Waste:

    • Seal the biohazard bags containing the decontaminated solid waste.

    • Dispose of the sealed bags according to your institution's biohazardous waste disposal procedures, which may include autoclaving or incineration.

Visualizing Procedural and Biological Pathways

To further aid researchers, the following diagrams illustrate the recommended disposal workflow for this compound and the general signaling pathway of tachykinin peptides.

G cluster_waste This compound Waste Generation cluster_decision Waste Type Assessment cluster_solid Solid Waste Disposal Path cluster_liquid Liquid Waste Disposal Path Waste Solid or Liquid Waste Containing This compound Decision Solid or Liquid? Waste->Decision SolidWaste Contaminated Solids (e.g., PPE, plasticware) Decision->SolidWaste Solid LiquidWaste Aqueous Solutions of This compound Decision->LiquidWaste Liquid DeconSolid Place in Labeled Biohazard Container SolidWaste->DeconSolid Autoclave Autoclave or Incinerate DeconSolid->Autoclave FinalSolid Dispose as Regulated Medical Waste Autoclave->FinalSolid DeconLiquid Inactivate with 6% Sodium Hypochlorite (min. 30 min contact time) LiquidWaste->DeconLiquid Neutralize Neutralize (if required) and Dispose via Sink with Copious Water DeconLiquid->Neutralize FinalLiquid Consult Institutional Policy for Large Volumes or High Concentrations Neutralize->FinalLiquid

Caption: Disposal workflow for this compound.

TachykininSignaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling Cascade Tachykinin Tachykinin Peptide (e.g., Substance P, NKA, NKB) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds to G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, neurotransmission, inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin signaling pathway.[1][2][3][4][5]

References

Safeguarding Your Research: Essential Safety Protocols for Handling Urechistachykinin I

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Urechistachykinin I. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on established best practices for handling research-grade peptides. A thorough risk assessment should be conducted by all personnel prior to beginning work with this compound.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

When handling this compound in a laboratory setting, adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general laboratory safety standards.[1][2][3][4][5][6][7][8]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes of solutions containing the peptide.
Hand Protection Nitrile gloves.Prevents direct skin contact with the peptide. Gloves should be changed regularly and immediately if contaminated.
Body Protection A standard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection A disposable mask is recommended when handling the lyophilized powder.Minimizes the risk of inhaling fine peptide particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for both experimental integrity and laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.

  • Storage of Lyophilized Peptide: Store the lyophilized this compound in a cool, dry, and dark place. For long-term storage, a temperature of -20°C or lower is recommended.[2][9]

  • Storage of Reconstituted Peptide: Once reconstituted, store the peptide solution at 4°C for short-term use. For longer-term storage, aliquot the solution and freeze at -20°C or lower to avoid repeated freeze-thaw cycles.[2][9]

Handling and Experimental Protocol
  • Designated Workspace: All handling of this compound should occur in a designated, clean, and well-ventilated laboratory area.[2][10]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.[1][2][3][4][5][6][7][8]

  • Reconstitution:

    • Allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation.

    • Use a sterile, high-purity solvent (e.g., sterile water or a recommended buffer) for reconstitution.[2][11]

    • Gently swirl or pipette to dissolve the peptide. Sonication may be used cautiously if necessary.[9]

  • Experimental Use:

    • Clearly label all solutions with the compound name, concentration, and date of preparation.[2]

    • Avoid direct contact, inhalation, and ingestion of the peptide.[2]

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[1][7][12]

  • Unused Peptide: Unused or expired this compound should be treated as chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on chemical waste disposal.[7]

  • Contaminated Materials:

    • Sharps: Any needles or other sharps contaminated with the peptide should be disposed of in a designated sharps container.

    • Consumables: Pipette tips, tubes, and gloves contaminated with the peptide should be placed in a designated biohazard or chemical waste container, as per your institution's guidelines.[7]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled waste container. Do not pour peptide solutions down the drain unless permitted by your local regulations and institutional policies.[13]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment & Disposal cluster_storage Storage a Don PPE b Prepare Designated Workspace a->b c Equilibrate Lyophilized Peptide b->c d Reconstitute Peptide c->d e Perform Experiment d->e k Store Aliquots at ≤ -20°C d->k If not for immediate use f Label All Solutions e->f g Decontaminate Workspace f->g h Segregate Waste g->h i Dispose of Waste per Protocol h->i j Doff PPE & Wash Hands i->j

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.